16-Mercaptopalmitic acid
説明
Structure
3D Structure
特性
IUPAC Name |
16-sulfanylhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2S/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOAASCWQMFJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393287 | |
| Record name | 16-Mercaptohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69839-68-5 | |
| Record name | 16-Mercaptohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-Sulfanylhexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Thiol-Gold Interface: An In-depth Technical Guide to 16-Mercaptopalmitic Acid Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental interactions and characterization of self-assembled monolayers (SAMs) formed by 16-Mercaptopalmitic acid (16-MPA) on gold surfaces. Understanding the nuances of the thiol-gold bond and the resulting monolayer structure is critical for a wide range of applications, including biosensing, drug delivery, and the development of advanced biomaterials.
The Core Interaction: Thiol and Gold
The spontaneous formation of a highly ordered monolayer of 16-MPA on a gold surface is primarily driven by the strong, specific interaction between the sulfur atom of the thiol group (-SH) and the gold substrate. This process, known as chemisorption, results in the formation of a stable gold-thiolate bond (Au-S). The widely accepted mechanism involves the oxidative addition of the thiol's S-H bond to the gold surface, followed by the reductive elimination of a hydrogen atom. The energy of this Au-S bond is significant, on the order of 160-190 kJ/mol, providing the thermodynamic driving force for the self-assembly process.
The self-assembly from solution is a multi-step process. Initially, 16-MPA molecules adsorb onto the gold surface in a disordered, "lying-down" phase. As the surface coverage increases, lateral van der Waals interactions between the long palmitic acid chains and intermolecular hydrogen bonding between the terminal carboxylic acid groups induce a phase transition. This results in a densely packed, quasi-crystalline monolayer with the alkyl chains tilted at a characteristic angle with respect to the surface normal to maximize these stabilizing interactions.
Quantitative Characterization of 16-MPA SAMs
Precise characterization of the 16-MPA SAM is essential for ensuring reproducibility and functionality in any application. The following tables summarize key quantitative parameters for 16-MPA and similar long-chain alkanethiol SAMs on gold, derived from various analytical techniques.
Table 1: Spectroscopic and Structural Data
| Parameter | Technique | Typical Value for 16-MPA or Similar Alkanethiols | Reference(s) |
| S 2p Binding Energy (Thiolate) | XPS | ~162 eV | [1][2] |
| C=O Stretching Frequency | FTIR | ~1700-1740 cm⁻¹ | [3] |
| CH₂ Asymmetric Stretching | FTIR | ~2918-2925 cm⁻¹ | [3] |
| CH₂ Symmetric Stretching | FTIR | ~2850-2855 cm⁻¹ | [3] |
Note: Specific values can vary slightly depending on the substrate preparation, solution conditions, and measurement parameters.
Table 2: Physical and Surface Properties
| Parameter | Technique | Typical Value for 16-MPA or Similar Alkanethiols | Reference(s) |
| Ellipsometric Thickness | Ellipsometry | ~18-22 Å (for C16 chain length) | [4] |
| Water Contact Angle | Goniometry | < 20° (hydrophilic due to -COOH) | [5][6] |
| Surface Coverage Density | ICP-MS/XPS | ~4.3-6.3 molecules/nm² | [7][8] |
Note: The water contact angle for a pristine carboxylic acid-terminated SAM is low, indicating a hydrophilic surface. This value can change significantly with pH due to the protonation/deprotonation of the carboxylic acid groups.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for the successful formation and characterization of high-quality 16-MPA SAMs.
Formation of 16-MPA SAM on Gold
-
Substrate Preparation:
-
Deposit a thin adhesion layer of chromium or titanium (e.g., 5-10 nm) onto a silicon wafer or glass slide using thermal or electron-beam evaporation.
-
Deposit a layer of gold (e.g., 50-200 nm) onto the adhesion layer.
-
Clean the gold substrate immediately before use. Common cleaning methods include rinsing with ethanol (B145695) and deionized water, followed by drying under a stream of nitrogen, or treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care ).
-
-
SAM Formation:
-
Prepare a dilute solution of this compound in a high-purity solvent, typically ethanol. A common concentration is 1 mM.
-
Immerse the cleaned gold substrate into the 16-MPA solution.
-
Allow the self-assembly to proceed for a sufficient duration, typically 18-24 hours at room temperature, to ensure the formation of a well-ordered monolayer.
-
-
Post-Formation Rinsing:
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with the pure solvent (e.g., ethanol) to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of inert gas, such as nitrogen or argon.
-
Key Characterization Techniques
-
X-ray Photoelectron Spectroscopy (XPS):
-
Place the SAM-modified gold substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elemental composition of the surface.
-
Perform high-resolution scans of the S 2p, C 1s, O 1s, and Au 4f regions. The S 2p spectrum is critical for confirming the formation of the gold-thiolate bond, which appears at a binding energy of approximately 162 eV.[1][2]
-
-
Contact Angle Goniometry:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Utilize a reflection-absorption infrared spectroscopy (RAIRS) or attenuated total reflection (ATR) setup for surface analysis.
-
Acquire the infrared spectrum of the SAM. Key vibrational modes to identify include the C=O stretch of the carboxylic acid group and the symmetric and asymmetric CH₂ stretches of the alkyl chain. The positions of the CH₂ stretches can provide information about the conformational order of the monolayer.[3]
-
-
Atomic Force Microscopy (AFM):
-
Image the surface of the SAM in tapping mode or contact mode.
-
AFM can be used to assess the surface morphology, homogeneity, and to identify any defects or pinholes in the monolayer. It can also be used to measure the height of the monolayer by imaging a patterned or scratched area.
-
Visualizing the Process and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and workflows involved in the study of 16-MPA SAMs on gold.
References
- 1. helvia.uco.es [helvia.uco.es]
- 2. mdpi.com [mdpi.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dataphysics-instruments.com [dataphysics-instruments.com]
- 7. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Carboxylic Acid-Terminated Alkanethiol Self-Assembled Monolayers
Introduction
Carboxylic acid-terminated alkanethiols are bifunctional molecules that form highly ordered, single-molecule-thick films on noble metal surfaces, particularly gold. These self-assembled monolayers (SAMs) are of significant interest in fields ranging from materials science to drug development. The structure consists of three key parts: a sulfur head group that forms a stable, semi-covalent bond with the gold substrate; a hydrocarbon chain (backbone) that provides stability through van der Waals interactions; and a terminal carboxylic acid group that imparts functionality to the surface.[1]
The terminal carboxyl group is particularly valuable as it can be deprotonated to create a negatively charged surface or used as a chemical handle for the covalent immobilization of biomolecules such as proteins and peptides.[2][3] This functionality makes COOH-terminated SAMs essential platforms for studying protein adsorption, cell adhesion, and for developing biosensors and drug delivery systems.[2] The quality, structure, and properties of these monolayers are highly dependent on factors such as the length of the alkyl chain and the specific protocols used for their preparation.[2][4] This guide provides a comprehensive overview of the fundamental studies of these SAMs, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying workflows and relationships.
Synthesis and Self-Assembly on Gold Surfaces
The formation of a high-quality carboxylic acid-terminated SAM is a critical step that dictates the performance of the resulting surface. The process involves the spontaneous organization of alkanethiol molecules from a solution onto a gold substrate.
Standard Experimental Protocol for SAM Preparation
The most common method for preparing alkanethiol SAMs involves the immersion of a clean gold substrate into a dilute ethanolic solution of the desired thiol.[1][5]
Materials:
-
Gold-coated substrates (e.g., thermally evaporated gold on silicon wafers with a chromium adhesion layer).[6]
-
Carboxylic acid-terminated alkanethiol (e.g., 11-mercaptoundecanoic acid, 16-mercaptohexadecanoic acid).
-
Anhydrous ethanol (B145695).[6]
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ / 30% H₂O₂) - EXTREME CAUTION IS REQUIRED.
-
Ultrapure water (18 MΩ·cm).[6]
-
Nitrogen gas for drying.
Procedure:
-
Substrate Cleaning: Immerse the gold-coated slides in piranha solution for 30 seconds to 1 minute to remove organic contaminants. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinsing: Thoroughly rinse the cleaned substrates with copious amounts of ultrapure water, followed by a final rinse with ethanol.[6]
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Thiol Solution Preparation: Prepare a 1 mM solution of the carboxylic acid-terminated alkanethiol in anhydrous ethanol.
-
Immersion and Self-Assembly: Immerse the clean, dry gold substrates into the thiol solution. The vials should be sealed or backfilled with nitrogen to minimize oxidation. Allow the self-assembly process to proceed for approximately 24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1][5]
-
Final Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with fresh ethanol to remove non-chemisorbed (physisorbed) molecules.[5]
-
Final Drying: Dry the functionalized substrates again under a stream of nitrogen gas. The samples are now ready for characterization or further use.
Improved Protocol for High-Quality COOH-SAMs
The quality of COOH-terminated SAMs can be harder to control compared to methyl- or hydroxyl-terminated SAMs, sometimes resulting in disordered layers or the presence of unbound molecules.[2] An improved method has been developed to disrupt the formation of inter-plane hydrogen bonds that can lead to such defects.[2][7]
Procedure Modification:
-
During SAM Formation: Add a small amount of trifluoroacetic acid (CF₃COOH) to the 1 mM ethanolic alkanethiol solution.[2]
-
Specialized Rinsing Step: After the ~24-hour immersion, rinse the freshly formed SAMs with an ethanolic solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH).[2][7] This is followed by the standard extensive rinse with pure ethanol.
This acid/base treatment helps to break up hydrogen-bonded multilayers, resulting in SAMs with better surface chemical composition, lower roughness, and more consistent wettability.[2]
Surface Characterization Techniques and Protocols
A multi-technique approach is essential for a thorough characterization of SAMs. Each technique provides unique information about the monolayer's chemical composition, thickness, molecular ordering, and surface properties.[4][8]
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS analyzes the elemental composition and chemical states of the surface. X-rays irradiate the sample, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment. For SAMs, XPS is used to confirm the presence of Carbon, Oxygen, and Sulfur and to quantify the amount of material on the surface relative to the gold substrate signal (e.g., C/Au or S/Au atomic ratio).[8][9]
-
Protocol: Samples are loaded into an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) illuminates the sample. A hemispherical analyzer detects the emitted photoelectrons. Both survey scans (to identify all elements present) and high-resolution scans of specific elements (C 1s, O 1s, S 2p, Au 4f) are acquired. The S 2p spectrum is crucial for confirming the covalent bonding of the thiol to the gold, which is indicated by the S 2p₃/₂ peak at a binding energy of ~162 eV.[2]
Fourier Transform Infrared Spectroscopy (FTIR)
-
Principle: FTIR, often in Infrared Reflection Absorption Spectroscopy (IRAS) or Attenuated Total Reflectance (ATR) mode, provides information about the molecular orientation and conformational order (crystallinity) of the alkyl chains.[8][10] The position of the asymmetric methylene (B1212753) stretching vibration (νₐ(CH₂)) is particularly sensitive to the packing density. Frequencies near 2918 cm⁻¹ indicate a highly ordered, all-trans (crystalline-like) chain configuration, while higher frequencies (2924-2928 cm⁻¹) suggest a disordered, liquid-like state with many gauche defects.[10]
-
Protocol (FTIR-ATR): The SAM-coated gold substrate is brought into firm contact with an ATR crystal (e.g., ZnSe or Germanium). An infrared beam is passed through the crystal at an angle greater than the critical angle, creating an evanescent wave that penetrates a short distance into the SAM. The absorption of this wave at specific vibrational frequencies is measured.
Spectroscopic Ellipsometry
-
Principle: Ellipsometry is a non-destructive optical technique used to determine film thickness and optical constants. It measures the change in polarization of light upon reflection from a surface. By modeling the surface as a layered system (e.g., Silicon/Gold/SAM/Air), the thickness of the SAM layer can be calculated with angstrom-level precision.[11][12]
-
Protocol: A polarized light beam is directed at the sample at a known angle of incidence. The polarization of the reflected light is analyzed by a detector. The ellipsometric angles, Psi (Ψ) and Delta (Δ), are measured over a range of wavelengths. These data are then fit to an optical model of the surface to extract the film thickness, assuming a refractive index for the organic layer (typically ~1.45-1.50).[11][13]
Contact Angle Goniometry
-
Principle: This technique measures the contact angle of a liquid droplet on the surface, which provides information about the surface's wettability and free energy. For COOH-terminated SAMs, the surface is expected to be hydrophilic, resulting in a low contact angle with water. The exact angle can be influenced by the packing density, roughness, and the protonation state of the acid groups.[2][14]
-
Protocol: A microsyringe is used to place a small droplet (e.g., 1-2 µL) of a probe liquid (typically ultrapure water) onto the SAM surface. A goniometer with a camera captures the profile of the droplet, and software is used to calculate the angle formed at the solid-liquid-vapor interface.[14]
Atomic Force Microscopy (AFM)
-
Principle: AFM provides topographical images of the surface at the nanometer scale. A sharp tip attached to a cantilever is scanned across the surface. The deflection of the cantilever is monitored by a laser, generating a 3D map of the surface features. It is used to assess the smoothness, homogeneity, and presence of defects in the monolayer.[2][15]
-
Protocol: The SAM-coated substrate is mounted on the AFM stage. The instrument is typically operated in tapping mode or contact mode. The tip is brought into contact with or oscillated near the surface, and the feedback loop maintains a constant force or amplitude as the tip scans line by line across a defined area.
Quantitative Data Summary
The properties of carboxylic acid-terminated alkanethiol SAMs are strongly correlated with the length of the alkyl chain. Longer chains generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions.[4]
XPS and FTIR Analysis vs. Chain Length
Studies comparing different chain lengths (C6 to C16) of COOH-terminated SAMs on both flat gold and gold nanoparticles (AuNPs) show clear trends.[4][8] As the chain length increases, the XPS C/Au atomic ratio and the apparent SAM thickness increase due to the greater number of carbon atoms and increased attenuation of the signal from the underlying gold substrate.[4][10] FTIR analysis shows that the CH₂ stretching frequencies decrease with increasing chain length on flat gold, indicating a transition towards a more crystalline, ordered structure.[8][10]
Table 1: Characterization of COOH-SAMs with Varying Chain Length on Flat Gold
| Alkanethiol | Chain Length | XPS C/Au Atomic Ratio | Apparent SAM Thickness (Å) from XPS | νₐ(CH₂) Frequency (cm⁻¹) |
|---|---|---|---|---|
| HS-(CH₂)₅-COOH | C6 | Data increases with chain length | Data increases with chain length | Higher (more disordered) |
| HS-(CH₂)₇-COOH | C8 | ↑ | ↑ | ↓ |
| HS-(CH₂)₁₀-COOH | 11-MUA (C11) | ↑ | ↑ | ↓ |
| HS-(CH₂)₁₅-COOH | 16-MHDA (C16) | Highest value | Highest value | Lowest (more ordered) |
(General trends compiled from references[4][8][10]. Specific values vary with instrument calibration.)
Ellipsometry and Contact Angle Data
Ellipsometric thickness measurements provide a direct measure of the monolayer height. The measured thickness is consistent with molecules adopting a tilted, all-trans conformation. Water contact angle measurements confirm the hydrophilic nature of the terminal carboxyl groups, though values can vary depending on preparation conditions and surface roughness.[14][16]
Table 2: Thickness and Wettability of Common COOH-Terminated SAMs
| Alkanethiol | Abbreviation | Theoretical Length (Å)¹ | Ellipsometric Thickness (Å) | Water Contact Angle (θ) |
|---|---|---|---|---|
| 11-Mercaptoundecanoic Acid | 11-MUA | ~17 | 12 - 15[16] | < 15°[14] |
| 16-Mercaptohexadecanoic Acid | 16-MHDA | ~24 | 18 - 21[16][17] | < 15°[14] |
¹ Estimated for a fully extended all-trans chain.
It has been demonstrated that ordered and compact carboxylic acid-terminated SAMs can be achieved without special treatments like adding acid to the solution, yielding reproducible thickness and low contact angles.[14][16]
Conclusion
Carboxylic acid-terminated alkanethiols provide a robust and versatile platform for surface functionalization. By understanding the fundamental principles of their self-assembly and the relationships between molecular structure and monolayer properties, researchers can precisely engineer surfaces for a wide array of applications. The successful creation of these surfaces relies on meticulous experimental protocols for both SAM formation and characterization. The use of a multi-technique characterization approach, combining methods like XPS, FTIR, ellipsometry, and AFM, is crucial for validating the quality and properties of the monolayer, ensuring reproducibility and reliability for advanced applications in biosensing, biomaterials, and drug development.
References
- 1. if.tugraz.at [if.tugraz.at]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Investigation of Local Hydration Structures of Alkanethiol Self-Assembled Monolayers with Different Molecular Structures by FM-AFM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvements in the characterization of the crystalline structure of acid-terminated alkanethiol self-assembled monolayers on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Situ Dynamic Spectroscopic Ellipsometry Characterization of Cu-Ligated Mercaptoalkanoic Acid “Molecular” Ruler Multilayers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 16-Mercaptopalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 16-Mercaptopalmitic acid. Due to the limited availability of direct solubility data for this compound, this document utilizes solubility data for palmitic acid (hexadecanoic acid) as a close structural analogue. The presence of a terminal thiol group in this compound may lead to slight differences in polarity and intermolecular interactions compared to palmitic acid, potentially affecting its solubility. However, the data presented for palmitic acid offers a robust estimation for researchers and scientists working with this long-chain mercaptoalkanoic acid.
Core Focus: Solubility Profile
Long-chain fatty acids, such as palmitic acid, are characterized by their dual nature, possessing a long, nonpolar hydrocarbon tail and a polar carboxylic acid head. This structure dictates their solubility, making them generally soluble in organic solvents and poorly soluble in aqueous solutions.
Quantitative Solubility Data of Palmitic Acid
The following table summarizes the quantitative solubility data of palmitic acid in various common laboratory solvents. This data is compiled from multiple sources and presented to facilitate easy comparison.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | ~0.00072 g / 100 g[1] |
| 30 | ~0.00083 g / 100 g[1] | |
| 45 | ~0.001 g / 100 g[1] | |
| 60 | ~0.0012 g / 100 g[1] | |
| Ethanol (absolute) | 10 | 3.5 g / 100 g[1] |
| 20 | 9.2 g / 100 mL[2] or 11.65 g / 100 g[1] | |
| 40 | 31.9 g / 100 mL[2] or 41.4 g / 100 g[1] | |
| Room Temperature | ~30 mg/mL[3][4] | |
| Methanol (B129727) | 0 | 0.73 g / 100 g[1] |
| 21 | 5.37 g / 100 g[1] | |
| Room Temperature | Palmitic acid is more soluble in methanol than stearic acid.[5][6] | |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~20 mg/mL[3] or 100 mg/mL (with sonication)[7] |
| 25 | 91 g / 100 g[1] | |
| Dimethylformamide (DMF) | Room Temperature | ~20 mg/mL[3] |
| Acetone | 20 | 5.38 g / 100 g[1] |
| Chloroform | 20 | 15.1 g / 100 g[1] |
Experimental Protocol for Determining Solubility
This section outlines a detailed methodology for determining the solubility of a long-chain fatty acid like this compound in various solvents. This protocol synthesizes several established techniques.
Objective:
To quantitatively determine the solubility of a long-chain fatty acid in a specific solvent at a given temperature.
Materials:
-
Long-chain fatty acid (e.g., this compound)
-
Selected solvents (e.g., ethanol, methanol, DMSO, etc.)
-
Analytical balance (± 0.0001 g)
-
Vials or test tubes with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Spectrophotometer (optional, for UV-Vis or other spectroscopic methods)
-
HPLC system (optional, for chromatographic analysis)
-
Filtration apparatus (e.g., syringe filters)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the long-chain fatty acid to a known volume or mass of the solvent in a series of vials. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
For colloidal suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed syringe or pipette. To avoid disturbing the sediment, it is crucial to sample from the upper portion of the liquid.
-
For highly accurate results, the supernatant can be filtered through a syringe filter that is compatible with the solvent.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Dispense the collected supernatant into a pre-weighed container.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The mass of the dissolved fatty acid can be calculated by subtracting the initial weight of the container.
-
Solubility can then be expressed in terms of g/100 mL or g/100 g of solvent.
-
-
Spectroscopic Method (if applicable):
-
If the fatty acid has a suitable chromophore, a calibration curve can be generated by preparing a series of standard solutions of known concentrations.
-
The absorbance of the saturated solution (after appropriate dilution) can then be measured, and the concentration can be determined from the calibration curve.
-
-
Chromatographic Method (e.g., HPLC):
-
Similar to the spectroscopic method, a calibration curve is first established using standard solutions.
-
The saturated solution is then injected into the HPLC system, and the peak area is used to determine the concentration of the fatty acid.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a long-chain fatty acid.
Caption: Experimental workflow for determining fatty acid solubility.
References
- 1. palmitic acid [chemister.ru]
- 2. Palmitic acid - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 棕榈酸 natural, 98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Palmitic acid | Cetylic acid | saturated fatty acid | TargetMol [targetmol.com]
An In-depth Technical Guide to the Synthesis of Long-Chain Functionalized Alkanethiols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain functionalized alkanethiols are fundamental components in nanoscience and biotechnology, primarily serving as the building blocks for self-assembled monolayers (SAMs) on noble metal surfaces.[1][2][3] The ability to introduce a wide array of functional groups at the terminus of the alkyl chain allows for the precise engineering of surface properties, making these molecules indispensable for applications ranging from biosensing and drug delivery to microfabrication and corrosion inhibition.[2][3][4] This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing ω-functionalized alkanethiols, detailed experimental protocols, and methods for their purification and characterization.
Introduction to Long-Chain Functionalized Alkanethiols
A long-chain alkanethiol can be structurally divided into three key parts: a sulfur head group that anchors the molecule to a metal surface (commonly gold), a long alkyl chain (typically 10 or more carbons) that provides structural order through van der Waals interactions, and a terminal functional group that dictates the surface chemistry.[1] The spontaneous organization of these molecules on surfaces like gold results in highly ordered, crystalline-like structures known as self-assembled monolayers (SAMs).[1] The versatility of SAMs stems from the ability to tailor their terminal functionality, enabling the creation of surfaces with specific chemical and physical properties.[2][5] For instance, SAMs presenting oligo(ethylene glycol) units are known to resist non-specific protein adsorption, a critical feature for biocompatible materials and biosensors.[4]
Core Synthetic Strategies
The synthesis of functionalized alkanethiols requires careful planning to ensure compatibility between the reactive thiol group and the desired terminal functionality. A generic retrosynthetic approach often involves disconnecting the molecule at the thiol group or the terminal functional group, leading to several strategic pathways.
Introduction and Protection of the Thiol Group
The thiol group is highly nucleophilic and susceptible to oxidation to a disulfide, especially in the presence of air.[6] Therefore, its introduction and protection are critical steps in the synthetic sequence.
-
Thiol Introduction: A common method involves the substitution of a terminal halide on a long-chain alkyl halide with a sulfur-containing nucleophile. Reagents like thiourea (B124793) (followed by hydrolysis) or potassium thioacetate (B1230152) (followed by hydrolysis) are frequently used.
-
Thiol Protection: To prevent unwanted side reactions during subsequent synthetic steps, the thiol group is often protected.[6][7] The choice of protecting group is crucial and depends on the overall synthetic plan and the stability of other functional groups present in the molecule.[7] Common protecting groups include:
-
Thioesters (e.g., Acetyl): Stable to many reaction conditions and can be cleaved by basic hydrolysis.
-
Thioethers (e.g., Trityl, Benzyl): Offer varying degrees of stability. Trityl groups are acid-labile, while benzyl (B1604629) groups often require harsher cleavage conditions.[6]
-
Disulfides: The disulfide bond itself can serve as a protecting group. The thiol is liberated just before use via reduction with agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[8]
-
A generalized workflow for the synthesis of a functionalized alkanethiol is presented below.
Caption: General workflow for alkanethiol synthesis.
Solid-Phase Synthesis
Solid-phase synthesis offers a highly efficient route to a diverse range of functionalized alkanethiols, minimizing the need for intermediate purification steps.[4][5] In a typical approach, a resin is modified to include a linker with a protected thiol group.[5] The desired long-chain and functional group are then built upon this solid support. Cleavage from the resin at the end of the synthesis liberates the final product. This methodology is particularly powerful for creating libraries of compounds for screening purposes.[4][9]
Synthesis via Unsymmetrical Disulfides
An alternative strategy involves the formation of an unsymmetrical disulfide, which is then reduced in the final step to yield the desired thiol.[10][11] This approach can be advantageous when direct thiol synthesis is problematic. The synthesis of unsymmetrical disulfides can be achieved by reacting a thiol with an activated thiol derivative, such as a thiosulfonate or a sulfenyl halide.[10][12] This method tolerates a wide variety of functional groups and often proceeds in high yields.[10]
Thiol-Ene "Click" Chemistry
Thiol-ene "click" chemistry is a powerful tool for the functionalization of alkanethiols.[13][14] This reaction involves the radical-mediated addition of a thiol across a double bond (an "ene").[13] It is highly efficient, proceeds under mild conditions, and is tolerant of many functional groups, making it ideal for the final-step modification of a long-chain alkanethiol that already possesses a terminal alkene group.[13][15]
Experimental Protocols
Protocol: Synthesis of 11-Mercaptoundecanoic Acid (MUA)
This protocol describes the synthesis of MUA from 11-bromoundecanoic acid via a thioacetate intermediate.
Step 1: Synthesis of S-(10-carboxydecyl) ethanethioate
-
Dissolve 11-bromoundecanoic acid (5.0 g, 18.8 mmol) in 100 mL of ethanol (B145695).
-
Add potassium thioacetate (2.58 g, 22.6 mmol) to the solution.
-
Reflux the mixture for 6 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the thioacetate intermediate as a white solid.
Step 2: Hydrolysis to 11-Mercaptoundecanoic Acid
-
Dissolve the thioacetate intermediate from Step 1 in 100 mL of ethanol.
-
Add 20 mL of a 2M aqueous solution of hydrochloric acid.
-
Reflux the mixture for 4 hours under a nitrogen atmosphere.
-
Cool the solution and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with three 50 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude MUA.
-
Purify the product by recrystallization from hexane (B92381) to obtain pure 11-mercaptoundecanoic acid.
Protocol: Solid-Phase Synthesis of a Peptide-Terminated Alkanethiol
This protocol outlines a general procedure for synthesizing an alkanethiol functionalized with a peptide (e.g., RGD) on a solid support.[4][5]
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin and attach an appropriate amino-functionalized oligo(ethylene glycol) linker.
-
Alkanethiol Attachment: Couple a long-chain ω-amino alkanethiol (with the thiol group protected as a disulfide) to the linker on the resin.
-
Peptide Synthesis: Perform standard Fmoc-based solid-phase peptide synthesis to build the desired peptide sequence (e.g., Arg-Gly-Asp) onto the terminal amino group of the alkanethiol.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triethylsilane) to release the fully assembled, thiol-protected molecule from the solid support.
-
Purification: Purify the cleaved product using reverse-phase HPLC.
-
Thiol Liberation: Reduce the disulfide bond using DTT to yield the final peptide-terminated alkanethiol.
Data Presentation: Synthesis and Characterization Summary
The following tables summarize typical yields and key characterization data for representative long-chain functionalized alkanethiols.
| Compound Name | Starting Material | Synthetic Method | Yield (%) | Purity (%) | Reference |
| 11-Mercaptoundecanol (MUDO) | 11-Bromo-1-undecanol | Thioacetate | ~85 | >98 | N/A |
| 16-Mercaptohexadecanoic Acid (MHDA) | 16-Bromohexadecanoic acid | Thiourea | ~80 | >97 | N/A |
| Peptide-OEG-Alkanethiol | 2-Chlorotrityl chloride resin | Solid-Phase | ~70 | >95 (HPLC) | [4] |
| Unsymmetrical Disulfide | Thiol + Sulfenyl Bromide | S-S Coupling | 90-100 | >99 | [10] |
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | Mass Spec (m/z) |
| 11-Mercaptoundecanol | 3.64 (t, 2H, -CH₂OH), 2.52 (q, 2H, -CH₂SH), 1.2-1.6 (m, 18H, -CH₂-), 1.33 (t, 1H, -SH) | 63.1 (-CH₂OH), 34.1, 29.5, 29.4, 29.1, 28.4, 25.7, 24.7 (-CH₂-) | [M+H]⁺: 205.16 |
| 16-Mercaptohexadecanoic Acid | 2.51 (q, 2H, -CH₂SH), 2.35 (t, 2H, -CH₂COOH), 1.2-1.7 (m, 26H, -CH₂-), 1.33 (t, 1H, -SH) | 180.4 (-COOH), 34.1, 34.0, 29.6, 29.4, 29.1, 28.3, 24.9, 24.7 (-CH₂-) | [M-H]⁻: 301.22 |
Purification and Characterization Techniques
Ensuring the high purity of alkanethiols is critical for the formation of well-ordered SAMs.[1][16]
-
Purification:
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from nonpolar impurities and starting materials.
-
Recrystallization: A powerful technique for purifying solid alkanethiols.
-
Covalent Chromatography: Thiopropyl resins can be used to selectively capture thiol-containing molecules, which are then eluted using a reducing agent.[17]
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for confirming the chemical structure of the synthesized molecule.[18][19][20][21] Key signals to identify include the triplet of the proton on the thiol group (~1.3 ppm), the quartet of the methylene (B1212753) group adjacent to the sulfur (~2.5 ppm), and signals corresponding to the terminal functional group.[20][21]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the product.[22][23]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as the S-H stretch (a weak band around 2550 cm⁻¹), C=O stretch in carboxylic acids or esters, and O-H stretch in alcohols.
-
Application in Surface Modification for Biosensing
Functionalized alkanethiols are extensively used to create tailored surfaces for biosensing applications. For example, a mixed SAM can be created using a short, inert alkanethiol (like mercaptohexanol) and a longer, functionalized alkanethiol that can capture a specific biomolecule.
Caption: Workflow for biosensor surface preparation.
Conclusion
The synthesis of long-chain functionalized alkanethiols is a mature yet continually evolving field. The strategic selection of synthetic routes, appropriate protecting groups, and robust purification methods are paramount to obtaining high-purity materials. The methodologies outlined in this guide, from classic solution-phase synthesis to modern solid-phase and click-chemistry approaches, provide researchers with a powerful toolkit for creating the diverse molecular architectures required to advance fields such as drug development, diagnostics, and materials science.
References
- 1. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. What is Protection of Thiol Groups | lookchem [lookchem.com]
- 8. Thiol modifiers in oligonucleotide synthesis [biosyn.com]
- 9. Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. A Novel and Efficient Synthesis of Unsymmetrical Disulfides [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. synthesis - Purification of thiols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 19. "Establishing the Relative Composition of Functionalized Thiols in Mixe" by Matthias Carroll [digitalcommons.cwu.edu]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Characterization of Thiol-Functionalized Polynorbornene Dicarboximides for Heavy Metal Adsorption from Aqueous Solution [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 16-Mercaptopalmitic Acid Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of self-assembled monolayers (SAMs) of 16-Mercaptopalmitic acid on gold surfaces. Such carboxyl-terminated SAMs are instrumental in the development of biosensors, platforms for studying cell adhesion, and in drug delivery systems, where the terminal carboxylic acid groups can be functionalized for the immobilization of biomolecules.
Overview of this compound SAMs
Self-assembled monolayers of this compound (16-MPA) on gold substrates form a well-ordered and densely packed layer. The thiol group at one end of the 16-carbon alkyl chain chemisorbs onto the gold surface, while the carboxylic acid terminal group is exposed, rendering the surface hydrophilic and available for further chemical modification. The long alkyl chain contributes to a highly organized and robust monolayer.
Quantitative Data Summary
The following tables summarize key parameters and expected characterization data for 16-MPA SAMs on gold, based on literature values for similar long-chain alkanethiols.
| Parameter | Value | Notes |
| Thiol Concentration | 1–5 mM | A 1 mM solution is commonly used and is sufficient for forming a densely packed monolayer.[1] |
| Solvent | 200 proof Ethanol (B145695) | High-purity ethanol is crucial to avoid contaminants that could disrupt monolayer formation.[2] |
| Incubation Time | 24–48 hours | While initial monolayer formation is rapid, longer incubation times are recommended to achieve a highly ordered and well-packed structure.[2][3] |
| pH of Thiol Solution | ~2 | Acidification of the solution with a few drops of concentrated HCl is necessary to protonate the carboxylic acid groups and facilitate monolayer formation.[2][3] |
| Post-Assembly Rinsing | Ethanol, followed by ultrapure water | Thorough rinsing is essential to remove non-specifically adsorbed molecules. |
| Drying | Gentle stream of high-purity Nitrogen | Avoids contamination and damage to the monolayer.[2][3] |
| Characterization Technique | Expected Results for 16-MPA SAM on Gold |
| Water Contact Angle | Low, indicative of a hydrophilic surface due to the exposed carboxylic acid groups. |
| Monolayer Thickness (by XPS) | Consistent with fully extended alkyl chains, demonstrating a compact and well-ordered monolayer. |
| Electrochemical Properties | The monolayer should exhibit a highly blocking character in electrochemical measurements like cyclic voltammetry and impedance spectroscopy. |
Experimental Protocols
A clean environment is paramount for the formation of high-quality SAMs. It is advisable to work in a fume hood and avoid areas where silanes or PDMS have been used, as these can easily contaminate gold surfaces.[2]
Materials and Reagents
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (HS(CH₂)₁₅COOH)
-
200 proof Ethanol (absolute ethanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Ultrapure water (18.2 MΩ·cm)
-
High-purity nitrogen gas
-
Clean glass vials with sealable caps
-
Tweezers for substrate handling
Substrate Preparation
-
Clean the gold substrates by sonicating them in absolute ethanol for 5-10 minutes.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
For optimal results, substrates can be further cleaned using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Immediately before use, the gold substrates can be treated with UV-Ozone for 15-20 minutes to remove any organic contaminants.
Preparation of this compound Solution
-
Prepare a 1 mM solution of this compound in absolute ethanol. To do this, dissolve the appropriate mass of this compound in the required volume of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[3]
-
Acidify the solution by adding a few drops of concentrated HCl to reach a pH of approximately 2.[2][3] This can be checked with pH paper.
Self-Assembly Process
-
Place the clean, dry gold substrates in individual glass vials.
-
Pour the prepared 1 mM this compound solution into each vial, ensuring the substrates are fully submerged.
-
Minimize the headspace above the solution and backfill the vials with nitrogen gas to reduce oxidation.[2][3]
-
Seal the vials tightly and let them stand at room temperature for 24-48 hours to allow for the self-assembly of a well-ordered monolayer.[2][3]
Post-Assembly Rinsing and Drying
-
After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with a stream of absolute ethanol for 10-15 seconds to remove any physisorbed molecules.[2]
-
Subsequently, rinse the substrates with ultrapure water.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.[2][3]
-
Store the functionalized substrates in a clean, dry environment, preferably under a nitrogen atmosphere in a desiccator, until further use.[2]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the formation and functionalization of a this compound self-assembled monolayer.
Caption: Experimental workflow for 16-MPA SAM formation.
Caption: Logical relationship of 16-MPA self-assembly on gold.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvements in the characterization of the crystalline structure of acid-terminated alkanethiol self-assembled monolayers on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Protein Immobilization using 16-Mercaptopalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 16-Mercaptopalmitic acid (16-MPA) for the covalent immobilization of proteins onto gold surfaces. This technique is widely applicable in the development of biosensors, protein microarrays, and various platforms for studying protein-ligand interactions in drug discovery.
Introduction
This compound (16-MPA) is a long-chain alkanethiol that readily forms a dense, well-ordered self-assembled monolayer (SAM) on gold surfaces. The terminal carboxylic acid group of the 16-MPA molecule provides a convenient anchor point for the covalent attachment of proteins. This is typically achieved through a two-step process involving the activation of the carboxyl groups with a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). The resulting NHS-ester is a stable intermediate that readily reacts with primary amine groups (e.g., the side chain of lysine (B10760008) residues) on the protein surface to form a stable amide bond. This method allows for controlled and robust immobilization of proteins, preserving their biological activity.
Key Applications
-
Biosensor Development: Immobilization of antibodies, enzymes, or other recognition proteins onto gold electrodes or sensor chips for the detection of specific analytes.
-
Protein Microarrays: Creation of high-density arrays of different proteins for high-throughput screening of protein-protein or protein-small molecule interactions.
-
Drug Discovery: Studying the binding kinetics and affinity of drug candidates to immobilized target proteins using techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).
-
Biocompatible Coatings: Modifying the surface of medical implants and devices to improve their biocompatibility and reduce non-specific protein adsorption.
Quantitative Data Summary
The efficiency of protein immobilization and the resulting surface characteristics can be quantified using various surface-sensitive techniques. The following tables summarize representative quantitative data for proteins immobilized on carboxyl-terminated self-assembled monolayers, including those similar to 16-MPA.
Table 1: Quantitative Analysis of Protein Immobilization on Carboxyl-Terminated SAMs using QCM-D
| Protein | Surface | Adsorbed Mass (ng/cm²) | Layer Thickness (nm) | Reference |
| Fibronectin | COOH-terminated SAM | 137.6 | ~5-7 | [1] |
| Bovine Serum Albumin (BSA) | Mercaptoundecanoic Acid | ~250 | ~3-4 | [2] |
| γ-globulin | 12-mercaptododecanoic acid | ~350 | ~5-6 | [3] |
| Fibrinogen | COOH-terminated SAM | ~400-600 | ~6-8 | [1] |
Table 2: Kinetic and Affinity Constants for Protein Interactions on Functionalized Surfaces using SPR
| Ligand-Analyte Pair | Surface | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |
| anti-IgG - IgG | Carboxylated | 1.9 x 10⁵ | 1.1 x 10⁻² | 5.8 x 10⁻⁸ |
| Carbonic Anhydrase - Inhibitor | Carboxylated | 2.3 x 10⁵ | 1.2 x 10⁻³ | 5.2 x 10⁻⁹ |
| Biotinylated Ligand - Streptavidin | Carboxylated | > 10⁷ | < 10⁻⁴ | < 10⁻¹¹ |
Note: The values presented are indicative and can vary significantly depending on the specific protein, buffer conditions, and experimental setup.
Experimental Protocols
Here, we provide detailed, step-by-step protocols for the key experimental procedures involved in protein immobilization using 16-MPA.
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Gold Surface
Materials:
-
Gold-coated substrate (e.g., sensor chip, glass slide, or silicon wafer)
-
This compound (16-MPA)
-
Anhydrous ethanol (B145695)
-
Deionized (DI) water
-
Nitrogen gas
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Clean glass vials with caps
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrate in Piranha solution for 5-10 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse the substrate with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Preparation of 16-MPA Solution:
-
Prepare a 1-5 mM solution of 16-MPA in anhydrous ethanol. For example, to make a 1 mM solution, dissolve 2.88 mg of 16-MPA (M.W. 288.48 g/mol ) in 10 mL of anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the clean, dry gold substrate in a clean glass vial.
-
Completely immerse the substrate in the 16-MPA solution.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Incubate at room temperature for at least 18-24 hours to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the 16-MPA solution.
-
Rinse the substrate thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The 16-MPA functionalized surface is now ready for protein immobilization.
-
Protocol 2: Covalent Immobilization of Protein via EDC-NHS Chemistry
Materials:
-
16-MPA functionalized gold substrate
-
Protein to be immobilized (in a suitable buffer, e.g., MES or PBS)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Blocking Solution: 1 M ethanolamine-HCl, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Preparation of Reagents:
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use. Recommended concentrations are 0.4 M EDC and 0.1 M NHS.
-
-
Activation of the Carboxyl Groups:
-
Immerse the 16-MPA functionalized substrate in Activation Buffer.
-
Add the EDC/NHS solution to the buffer to achieve a final concentration of approximately 2 mM EDC and 5 mM NHS.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This step converts the surface carboxyl groups into reactive NHS-esters.
-
-
Rinsing:
-
Briefly rinse the activated substrate with Activation Buffer to remove excess EDC and NHS.
-
-
Protein Coupling:
-
Immediately immerse the activated substrate in a solution of the protein in Coupling Buffer. The optimal protein concentration will depend on the specific protein and should be determined empirically (a starting concentration of 0.1-1 mg/mL is common).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Blocking:
-
Remove the substrate from the protein solution.
-
Immerse the substrate in the Quenching/Blocking Solution for 10-15 minutes at room temperature. This step deactivates any remaining NHS-esters and blocks the surface to reduce non-specific binding in subsequent assays.
-
-
Final Washing:
-
Wash the substrate thoroughly with Wash Buffer to remove any non-covalently bound protein.
-
Rinse with DI water and dry under a gentle stream of nitrogen gas.
-
The protein-immobilized surface is now ready for use.
-
Visualizations
Experimental Workflows
Signaling Pathway Analogy: The Immobilization Cascade
References
- 1. Mechanistic insights into the adsorption and bioactivity of fibronectin on surfaces with varying chemistries by a combination of experimental strategies and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. A Fast and Reliable Method Based on QCM-D Instrumentation for the Screening of Nanoparticle/Blood Protein Interactions [mdpi.com]
Formation of 16-Mercaptopalmitic Acid Self-Assembled Monolayers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the formation of high-quality Self-Assembled Monolayers (SAMs) using 16-Mercaptopalmitic acid (16-MPA) on gold substrates. This protocol is designed to be a valuable resource for researchers in surface science, nanotechnology, and drug development, enabling the creation of well-defined, functionalized surfaces for a variety of applications, including biosensing, drug delivery, and biocompatibility studies.
Introduction
Self-assembled monolayers are highly ordered molecular films that spontaneously form on a substrate surface.[1] this compound is a long-chain alkanethiol that forms a robust and densely packed monolayer on gold surfaces. The formation process is driven by the strong affinity of the sulfur headgroup to the gold substrate, resulting in a stable, semi-covalent bond.[2] The terminal carboxylic acid group provides a versatile functional handle for the subsequent immobilization of biomolecules, such as proteins and peptides, making 16-MPA SAMs particularly useful in the development of biosensors and other biomedical devices.[3]
Experimental Protocol
A clean environment is crucial for the preparation of high-quality SAMs, as even minor contaminants can adversely affect the quality of the monolayer. It is recommended to work in a cleanroom or a fume hood, and to avoid areas where silanes or iodine have been used.
Materials and Equipment
Reagents:
-
This compound (16-MPA)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
200-proof ethanol (B145695)
-
Concentrated Hydrochloric Acid (HCl) (for pH adjustment)[4]
-
Deionized (DI) water
-
Dry nitrogen gas
Equipment:
-
Analytical balance
-
Sonicator
-
Calibrated micropipettes
-
Glass or polypropylene (B1209903) containers (e.g., scintillation vials or test tubes)
-
Tweezers for sample handling
-
Petri dishes for sample storage
-
Parafilm® sealing tape
-
Contact angle goniometer
-
Ellipsometer
Substrate Preparation
The cleanliness of the gold substrate is paramount for the formation of a well-ordered SAM.[5]
-
Cleaning: Clean the gold substrates by sonicating them in a sequence of deionized water, acetone, and finally isopropanol, for 5 minutes each.[1]
-
Drying: Dry the substrates under a stream of dry nitrogen gas.[1]
-
Optional Plasma Cleaning: For an even cleaner surface, expose the substrates to an oxygen plasma for 5 minutes.
Solution Preparation
-
Concentration: Prepare a 1 mM solution of 16-MPA in absolute ethanol.[1] For example, to prepare 10 mL of a 1 mM solution, dissolve the appropriate mass of 16-MPA in 10 mL of ethanol.
-
pH Adjustment: For carboxylic acid-terminated thiols like 16-MPA, it is crucial to adjust the pH of the solution to approximately 2. This is achieved by adding a few drops of concentrated HCl.[4] This protonates the carboxylic acid groups, preventing their deprotonation and subsequent repulsion, which would hinder the formation of a densely packed monolayer.
-
Sonication: Sonicate the prepared solution for 5-10 minutes to ensure the complete dissolution of the 16-MPA.[4]
SAM Formation
-
Immersion: Place the cleaned gold substrates in a clean glass container and immerse them in the 1 mM 16-MPA solution.[1] It is advisable to use individual containers for each substrate to prevent cross-contamination.
-
Inert Atmosphere: To minimize oxidation, purge the container with an inert gas like dry nitrogen before sealing it tightly with a cap and Parafilm®.[1]
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature.[1] Longer immersion times generally lead to better monolayer packing and ordering.
Rinsing and Drying
-
Removal: Carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinsing: Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) molecules.[1] A gentle stream of ethanol for 10-15 seconds is recommended.[4]
-
Drying: Dry the SAM-coated substrates under a stream of dry nitrogen gas.[1]
Storage
Store the prepared SAMs in a clean, dry environment, such as a desiccator or a Petri dish backfilled with dry nitrogen, until they are ready for use.[1]
Characterization of 16-MPA SAMs
Several techniques can be employed to characterize the quality and properties of the formed 16-MPA SAM.
| Characterization Technique | Parameter Measured | Typical Values for 16-MPA SAM |
| Contact Angle Goniometry | Static Water Contact Angle | 30° - 50° (indicative of a hydrophilic surface due to the carboxylic acid groups) |
| Ellipsometry | Monolayer Thickness | 1.5 nm - 2.5 nm |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Presence of S 2p, C 1s, and O 1s peaks confirming the presence of the thiol, alkyl chain, and carboxylic acid group respectively. |
| Atomic Force Microscopy (AFM) | Surface Topography and Roughness | Atomically smooth surface with low root-mean-square (RMS) roughness. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Molecular Structure and Orientation | Presence of characteristic vibrational modes for C-H and C=O stretching. |
Experimental Workflow Diagram
Caption: Workflow for 16-MPA SAM Formation.
Signaling Pathway for Biosensor Application
The carboxylic acid terminus of the 16-MPA SAM provides a versatile platform for the covalent immobilization of biomolecules, such as antibodies or enzymes, for biosensor applications. This is typically achieved through amide bond formation using carbodiimide (B86325) chemistry.
Caption: Biomolecule immobilization pathway.
References
Application Notes and Protocols for 16-Mercaptopalmitic Acid in Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 16-Mercaptopalmitic acid (16-MPA) in the development of advanced drug delivery systems. 16-MPA, a long-chain alkanethiol, is a versatile molecule for functionalizing nanoparticle surfaces, particularly gold nanoparticles, to create stable and effective drug carriers.
Introduction to this compound in Drug Delivery
This compound (also known as 16-mercaptohexadecanoic acid) is a bifunctional molecule featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, connected by a 16-carbon aliphatic chain. This unique structure makes it an excellent choice for surface modification of nanoparticles in drug delivery applications. The thiol group forms a strong covalent bond with gold and other noble metal surfaces, leading to the formation of a stable self-assembled monolayer (SAM).[1] The terminal carboxylic acid group can then be used for conjugating drugs, targeting ligands, or other biomolecules.[2]
The long hydrocarbon chain of 16-MPA contributes to a densely packed and hydrophobic SAM, which can enhance the stability of the nanoparticle core and influence the release kinetics of encapsulated drugs.
Core Applications and Advantages
The use of 16-MPA in drug delivery systems offers several key advantages:
-
Enhanced Stability: The strong gold-thiol bond provides robust stability to the nanoparticle formulation.[1]
-
Controlled Drug Loading: The carboxylic acid terminus allows for covalent conjugation of drugs, offering control over drug loading and preventing premature release.
-
Versatile Functionalization: The carboxyl group can be easily modified to attach a wide range of molecules, including targeting moieties for site-specific drug delivery.[2]
-
Biocompatibility: Gold nanoparticles are generally considered biocompatible, and the organic monolayer can further shield the metallic core from interacting with biological components.[2]
Experimental Protocols
The following sections provide detailed protocols for the synthesis, functionalization, drug loading, and characterization of 16-MPA-based drug delivery systems. These protocols are based on established methods for nanoparticle synthesis and functionalization and should be adapted and optimized for specific applications.
Synthesis of 16-MPA Coated Gold Nanoparticles
This protocol describes the synthesis of gold nanoparticles (AuNPs) and their functionalization with 16-MPA using a modified Brust-Schiffrin method.[3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (16-MPA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Toluene
-
Deionized water
Procedure:
-
Preparation of Gold Precursor Solution: Dissolve HAuCl₄·3H₂O in deionized water to a final concentration of 30 mM.
-
Preparation of 16-MPA Solution: Dissolve 16-MPA in ethanol to a final concentration of 10 mM.
-
Phase Transfer of Gold: In a flask, mix 10 mL of the HAuCl₄ solution with 20 mL of toluene. Add a phase transfer catalyst, such as tetraoctylammonium bromide (TOAB), and stir vigorously until the aqueous phase becomes clear and the organic phase turns orange.
-
Addition of 16-MPA: To the organic phase containing the gold precursor, add 5 mL of the 16-MPA solution and stir for 30 minutes.
-
Reduction of Gold: While stirring vigorously, rapidly add a freshly prepared ice-cold solution of NaBH₄ (0.1 M in deionized water). The solution should immediately turn dark brown/black, indicating the formation of AuNPs.
-
Purification: Continue stirring for at least 2 hours. Separate the organic phase and wash it several times with deionized water. The 16-MPA coated AuNPs can be precipitated by adding ethanol and collected by centrifugation.
-
Final Product: Resuspend the purified 16-MPA coated AuNPs in a suitable solvent, such as ethanol or chloroform, for storage and further use.
Caption: Workflow for the synthesis of 16-MPA coated gold nanoparticles.
Drug Loading onto 16-MPA Functionalized Nanoparticles
This protocol outlines the covalent conjugation of a drug containing a primary amine group to the carboxylic acid terminus of 16-MPA on the nanoparticle surface using carbodiimide (B86325) chemistry.
Materials:
-
16-MPA coated AuNPs
-
Drug with a primary amine group (e.g., Doxorubicin)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (MWCO suitable to retain nanoparticles)
Procedure:
-
Activation of Carboxylic Acid Groups: Disperse the 16-MPA coated AuNPs in anhydrous DMSO. Add EDC and NHS to the nanoparticle suspension. The molar ratio of 16-MPA (on the nanoparticle surface) to EDC and NHS should be approximately 1:1.5:1.5. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring to activate the carboxyl groups.
-
Drug Conjugation: Dissolve the amine-containing drug in DMSO. Add the drug solution to the activated nanoparticle suspension. The molar ratio of activated carboxyl groups to the drug should be optimized for desired loading efficiency. Let the conjugation reaction proceed overnight at room temperature in the dark.
-
Purification: Transfer the reaction mixture into a dialysis bag. Dialyze against a large volume of PBS for 48 hours, with frequent changes of the buffer, to remove unreacted drug and coupling agents.
-
Quantification of Drug Loading: To determine the amount of conjugated drug, the nanoparticle solution can be analyzed using UV-Vis spectroscopy, comparing the absorbance of the drug-loaded nanoparticles to a standard curve of the free drug. Alternatively, the nanoparticles can be dissolved in aqua regia, and the drug content can be quantified by HPLC.[4]
Drug Loading Content and Efficiency Calculations:
-
Drug Loading Content (DLC %): (Mass of loaded drug / Total mass of drug-loaded nanoparticles) x 100
-
Drug Loading Efficiency (DLE %): (Mass of loaded drug / Initial mass of drug used) x 100
Caption: General workflow for drug loading onto 16-MPA functionalized nanoparticles.
Characterization of 16-MPA Drug Delivery System
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the drug delivery system.
Table 1: Characterization Techniques and Parameters
| Characterization Technique | Parameter Measured | Typical Expected Results for 16-MPA Coated AuNPs |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersity | Spherical, monodisperse nanoparticles |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution | Narrow size distribution |
| Zeta Potential Analysis | Surface charge | Negative zeta potential due to the deprotonated carboxylic acid groups |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak | A shift in the SPR peak upon drug conjugation |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Surface functional groups | Presence of characteristic peaks for C=O (carboxylic acid) and C-H (alkyl chain) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Presence of Au, S, C, and O signals |
| High-Performance Liquid Chromatography (HPLC) | Drug loading and release quantification | Accurate measurement of drug concentration |
In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study using a dialysis method to assess the release profile of the conjugated drug from the 16-MPA coated nanoparticles.
Materials:
-
Drug-loaded 16-MPA coated AuNPs
-
Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to simulate physiological and tumor environments, respectively)
-
Dialysis membrane (with a molecular weight cut-off that allows the free drug to pass through but retains the nanoparticles)
-
Shaking incubator or water bath
Procedure:
-
Preparation: Suspend a known amount of the drug-loaded nanoparticles in a specific volume of the release buffer.
-
Dialysis Setup: Place the nanoparticle suspension inside a dialysis bag and seal it. Immerse the dialysis bag in a larger volume of the same release buffer (the sink condition).
-
Incubation: Incubate the setup at 37°C with continuous gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release buffer from outside the dialysis bag.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release buffer to maintain sink conditions.
-
Analysis: Analyze the collected samples for drug concentration using a suitable analytical method like HPLC or UV-Vis spectroscopy.[5]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative drug release (%) versus time to obtain the drug release profile.
Caption: Workflow for in vitro drug release studies using the dialysis method.
Quantitative Data Summary
Due to the proprietary nature of many drug delivery formulations, specific quantitative data for 16-MPA systems are not always publicly available. The following table provides a general range of expected values based on similar alkanethiol-functionalized nanoparticle systems. Researchers should experimentally determine these values for their specific formulation.
Table 2: Typical Quantitative Parameters for Alkanethiol-Functionalized Gold Nanoparticles
| Parameter | Typical Range | Factors Influencing the Value |
| Nanoparticle Core Size (TEM) | 5 - 50 nm | Synthesis conditions (e.g., reducing agent concentration, temperature) |
| Hydrodynamic Diameter (DLS) | 10 - 100 nm | Core size, ligand length, solvent |
| Zeta Potential | -20 to -50 mV | pH of the medium, surface functionalization |
| Drug Loading Content (DLC) | 1 - 20% (w/w) | Drug properties, conjugation chemistry, nanoparticle size |
| Drug Loading Efficiency (DLE) | 30 - 80% | Reaction conditions, purification method |
Signaling Pathways and Logical Relationships
The efficacy of a targeted drug delivery system often relies on its interaction with specific cellular pathways. For instance, a 16-MPA nanoparticle functionalized with a targeting ligand for a cancer cell receptor would ideally be internalized via receptor-mediated endocytosis, leading to intracellular drug release and subsequent therapeutic action.
Caption: Conceptual pathway of a targeted 16-MPA nanoparticle for drug delivery.
Conclusion
This compound is a highly valuable building block for the development of sophisticated drug delivery systems. Its ability to form stable, functionalizable self-assembled monolayers on gold nanoparticles provides a robust platform for controlled drug loading and release. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to design, synthesize, and evaluate 16-MPA-based nanocarriers for a wide range of therapeutic applications. Further optimization of these protocols will be necessary to tailor the system to specific drugs and disease targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold nanoparticles with patterned surface monolayers for nanomedicine: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative micro-Raman analysis of micro-particles in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for Covalent Attachment to 16-Mercaptopalmitic Acid Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with self-assembled monolayers (SAMs) of 16-mercaptopalmitic acid (16-MPA) provides a robust and versatile platform for the covalent immobilization of biomolecules. The terminal carboxylic acid groups of the 16-MPA SAM can be activated to form stable amide bonds with primary amines present in proteins, peptides, antibodies, and other ligands. This technology is pivotal in the development of biosensors, immunoassays, and various biomedical devices where the specific and stable attachment of bioactive molecules is critical. This document provides detailed protocols for the preparation of 16-MPA functionalized surfaces and the subsequent covalent attachment of biomolecules using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Data Presentation
The following tables summarize key quantitative data related to the functionalization process and subsequent biomolecule immobilization. These values serve as a general guideline, and optimal conditions may vary depending on the specific substrate, biomolecule, and experimental setup.
Table 1: Typical Parameters for 16-MPA Self-Assembled Monolayer (SAM) Formation on Gold Surfaces
| Parameter | Value | Notes |
| 16-MPA Concentration | 1 - 10 mM in Ethanol (B145695) | Higher concentrations can lead to faster monolayer formation. |
| Immersion Time | 18 - 24 hours | Longer incubation times generally result in more ordered and densely packed monolayers.[1] |
| Surface Coverage | ~4.5 x 10^14 molecules/cm² | This represents a densely packed monolayer. |
| Film Thickness | ~2.0 - 2.5 nm | Dependent on the tilt angle of the alkyl chains. |
| Water Contact Angle | 30° - 40° | Indicates a hydrophilic surface due to the exposed carboxylic acid groups. |
Table 2: Parameters for EDC/NHS-Mediated Amine Coupling
| Parameter | Concentration Range | Notes |
| EDC | 0.2 - 2 mM | Higher concentrations can be used, but may lead to protein aggregation.[2][3] |
| NHS/Sulfo-NHS | 0.5 - 5 mM | Sulfo-NHS is more water-soluble and is often preferred for aqueous reactions.[2][4] |
| Activation Buffer pH | 4.5 - 6.0 (MES Buffer) | Optimal for the activation of carboxyl groups.[3] |
| Coupling Buffer pH | 7.2 - 8.5 (PBS Buffer) | Favorable for the reaction of NHS-esters with primary amines.[2][3] |
| Activation Time | 15 - 30 minutes | Longer times can lead to hydrolysis of the EDC. |
| Coupling Time | 1 - 4 hours at RT, or overnight at 4°C | Dependent on the biomolecule and desired surface density. |
| Protein Concentration | 10 - 50 µg/mL | Should be optimized for each specific protein.[5] |
Table 3: Characterization of Immobilized Protein on 16-MPA Surfaces
| Parameter | Typical Value | Method of Measurement |
| Immobilized Protein Density | 1 - 10 molecules/100 nm² | Fluorescence Microscopy, Surface Plasmon Resonance (SPR)[6] |
| BSA Grafting Yield | Up to 955 mg/m² | Response Surface Methodology (RSM)[7] |
| BSA Immobilization | Increased from 19.9 to 42.92 mg/g | With polymer grafting[8] |
Experimental Protocols
Substrate Preparation (Gold-Coated Surfaces)
A clean and smooth substrate is crucial for the formation of a high-quality SAM.
-
Materials: Gold-coated substrates (e.g., glass slides, silicon wafers), piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ), deionized water, ethanol, nitrogen gas.
-
Procedure:
-
Clean the gold substrates by immersing them in piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Use the substrates immediately for SAM formation.
-
Formation of this compound SAM
This protocol describes the formation of a self-assembled monolayer of 16-MPA on a clean gold surface.
-
Materials: Clean gold substrates, this compound (16-MPA), absolute ethanol, nitrogen gas.
-
Procedure:
-
Prepare a 1 mM solution of 16-MPA in absolute ethanol.
-
Immediately immerse the clean, dry gold substrates into the 16-MPA solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For optimal results, the container can be purged with nitrogen gas to minimize oxidation.[1]
-
After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the 16-MPA functionalized substrates under a gentle stream of nitrogen gas.
-
The functionalized substrates can be stored in a desiccator before use.
-
EDC/NHS Activation of the 16-MPA SAM
This two-step process activates the terminal carboxyl groups of the 16-MPA SAM for subsequent reaction with primary amines.[2][4]
-
Materials: 16-MPA functionalized substrate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS), Activation Buffer (0.1 M MES, pH 6.0), deionized water.
-
Procedure:
-
Prepare fresh solutions of EDC (e.g., 2 mM) and NHS (e.g., 5 mM) in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[2]
-
Immerse the 16-MPA functionalized substrate in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
After activation, rinse the substrate with Activation Buffer to remove excess EDC and NHS.
-
Covalent Immobilization of Amine-Containing Biomolecules
This protocol describes the coupling of a biomolecule with primary amine groups to the activated 16-MPA surface.
-
Materials: EDC/NHS-activated 16-MPA substrate, amine-containing biomolecule (e.g., protein, antibody), Coupling Buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Dissolve the biomolecule in the Coupling Buffer at the desired concentration (e.g., 10-50 µg/mL).[5]
-
Immediately immerse the activated substrate in the biomolecule solution.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The optimal time and temperature will depend on the specific biomolecule.
-
After incubation, rinse the substrate with Coupling Buffer to remove non-covalently bound biomolecules.
-
Surface Blocking (Optional but Recommended)
This step is crucial to prevent non-specific binding of other molecules to any remaining active sites on the surface.
-
Materials: Substrate with immobilized biomolecules, Quenching/Blocking Buffer (e.g., 1 M ethanolamine, pH 8.5 or 100 mM glycine (B1666218) in PBS).
-
Procedure:
-
Immerse the substrate in the Quenching/Blocking Buffer.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Rinse the substrate with PBS or a suitable buffer for your application.
-
The functionalized and blocked surface is now ready for use.
-
Mandatory Visualization
Caption: Experimental workflow for covalent attachment to 16-MPA functionalized surfaces.
Caption: EDC/NHS coupling reaction mechanism for amine immobilization.
References
- 1. U16-S05. Contact angle goniometry characterisation service - Nanbiosis [nanbiosis.es]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Generation of Surface-bound Multicomponent Protein Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semiquantitative study of the EDC/NHS activation of acid terminal groups at modified porous silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Protein Immobilization Capacity through Grafting of Poly(sodium methacrylate) onto Magnetic Bead Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modifying Silicon Surfaces with 16-Mercaptopalmitic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the modification of silicon surfaces with 16-Mercaptopalmitic acid (16-MPA), creating a carboxyl-terminated self-assembled monolayer (SAM). This functionalized surface is a versatile platform for various applications, including biosensor development, drug delivery systems, and fundamental surface science studies.
Overview
The modification of silicon surfaces with 16-MPA involves a two-step process: (1) preparation of a hydrogen-terminated silicon surface (H-Si) by removing the native oxide layer, and (2) the self-assembly of 16-MPA molecules onto the H-Si surface. The thiol group (-SH) of 16-MPA forms a stable covalent bond with the silicon surface, while the carboxylic acid (-COOH) terminal group provides a reactive site for the subsequent immobilization of biomolecules, nanoparticles, or other chemical entities.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of this compound self-assembled monolayers on silicon surfaces. These values are based on literature data for similar long-chain alkanethiol SAMs and serve as a reference for expected outcomes.
| Parameter | Technique | Expected Value |
| Water Contact Angle (Advancing) | Goniometry | 105° - 115° |
| Monolayer Thickness | Ellipsometry | 1.8 - 2.5 nm |
| XPS Binding Energies | X-ray Photoelectron Spectroscopy | |
| Si 2p (bulk Si) | ~99.3 eV | |
| C 1s (alkyl chain) | ~285.0 eV | |
| C 1s (C-COOH) | ~286.5 eV | |
| O 1s (C=O) | ~532.0 eV | |
| O 1s (C-OH) | ~533.5 eV | |
| S 2p | ~163.7 eV |
Experimental Protocols
Materials and Reagents
-
Silicon wafers (e.g., Si(100) or Si(111))
-
This compound (16-MPA)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrofluoric acid (HF, 49%)
-
Ethanol (B145695) (absolute, anhydrous)
-
Toluene (anhydrous)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol 1: Preparation of Hydrogen-Terminated Silicon (H-Si) Surface
This protocol describes the removal of the native silicon dioxide layer to create a reactive hydrogen-terminated surface.
Safety Precautions: This protocol involves the use of highly corrosive acids (Piranha solution and HF). Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Cleaning the Silicon Wafer:
-
Cut the silicon wafer into desired dimensions.
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio in a glass beaker. Caution: Piranha solution is extremely reactive and exothermic.
-
Immerse the silicon wafer in the Piranha solution for 15 minutes to remove organic contaminants.
-
Rinse the wafer thoroughly with copious amounts of DI water.
-
Dry the wafer under a stream of high-purity nitrogen gas.
-
-
Hydrogen Termination:
-
Prepare a 2% HF solution by diluting 49% HF with DI water in a plastic beaker.
-
Immerse the cleaned and dried silicon wafer in the 2% HF solution for 2 minutes. This step etches away the native oxide layer, leaving a hydrogen-terminated surface.
-
Rinse the H-Si wafer with DI water.
-
Immediately dry the wafer with a stream of nitrogen gas. The H-Si surface is hydrophobic and should be used immediately for the next step to prevent re-oxidation.
-
Protocol 2: Formation of this compound SAM
This protocol details the self-assembly of 16-MPA onto the freshly prepared H-Si surface.
-
Solution Preparation:
-
Prepare a 1 mM solution of 16-MPA in a suitable anhydrous solvent, such as ethanol or toluene.
-
-
Self-Assembly:
-
Immediately immerse the freshly prepared H-Si wafer into the 16-MPA solution in a clean, sealed container.
-
Incubate the wafer in the solution for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the wafer from the solution.
-
Rinse the wafer thoroughly with the same solvent (ethanol or toluene) to remove any physisorbed molecules.
-
Finally, rinse with ethanol and dry the wafer under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the modified silicon wafer in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) to minimize contamination and degradation of the SAM.
-
Visualization of Workflows and Concepts
The following diagrams illustrate the key processes and concepts described in these application notes.
Troubleshooting & Optimization
Technical Support Center: 16-Mercaptopalmitic Acid Self-Assembled Monolayers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Mercaptopalmitic acid (16-MPA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or No Monolayer Formation
Question: I am not observing the expected surface modification after immersing my substrate in the 16-MPA solution. What could be the issue?
Answer: Incomplete or failed monolayer formation is a common issue that can be attributed to several factors, primarily related to the quality of the thiol solution and the substrate surface.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Thiol | The thiol group of 16-MPA can oxidize to form disulfides, which have different adsorption kinetics and may not form a well-ordered monolayer.[1][2] - Verify Thiol Integrity: Use fresh 16-MPA from a reputable supplier. If oxidation is suspected, consider characterizing the starting material using techniques like NMR or mass spectrometry.[1] - Proper Storage: Store 16-MPA under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to minimize oxidation. |
| Contaminated Substrate | Organic residues, dust particles, or other impurities on the substrate surface can prevent the thiol molecules from accessing and binding to the surface.[1][3] |
| Impure Solvent | The presence of water or other impurities in the solvent can interfere with the self-assembly process.[1] |
| Incorrect pH | For carboxylic acid-terminated thiols like 16-MPA, the pH of the solution can influence the protonation state of the head group and affect monolayer formation. |
Issue 2: Disordered or Poorly Packed Monolayer
Question: My 16-MPA monolayer appears to be formed, but characterization techniques (e.g., contact angle, ellipsometry) suggest a disordered or poorly packed structure. How can I improve the quality of my SAM?
Answer: A disordered monolayer can exhibit inconsistent properties and is often characterized by a higher density of defects. Optimizing the self-assembly conditions is crucial for achieving a well-ordered monolayer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The formation of a well-ordered SAM is a two-step process: an initial rapid adsorption followed by a slower reorganization phase where molecules arrange into a crystalline-like structure.[4] |
| Incorrect Thiol Concentration | The concentration of the 16-MPA solution can impact the packing density of the monolayer. |
| Solvent Effects | The choice of solvent can influence the solubility of the thiol and the intermolecular interactions during self-assembly.[2] |
| Temperature Fluctuations | Inconsistent temperatures during the incubation period can disrupt the ordering process of the monolayer.[1] |
| Substrate Roughness | A rough substrate surface can hinder the formation of a well-ordered monolayer and introduce defects.[3] |
Issue 3: Presence of Pinholes and Domain Boundaries
Question: My characterization data indicates the presence of pinholes and domain boundaries within my 16-MPA SAM. What are these defects and how can I minimize them?
Answer: Pinholes are voids in the monolayer where the substrate is exposed, while domain boundaries are linear defects that arise from the meeting of differently oriented ordered domains of the SAM.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Self-Assembly | Insufficient time for the monolayer to fully form and anneal can result in a higher density of defects. |
| Contaminants | Impurities in the thiol solution or on the substrate can be incorporated into the monolayer, creating defects.[5] |
| Substrate Imperfections | Defects on the substrate surface, such as grain boundaries in polycrystalline gold, can propagate into the SAM structure. |
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the characterization of high-quality alkanethiol SAMs. Note that specific values for 16-MPA may vary depending on the experimental conditions.
| Parameter | Technique | Typical Value for a Well-Ordered SAM | Indication of Defects |
| Advancing Contact Angle (Water) | Contact Angle Goniometry | >110° (for CH3-terminated SAMs) | Lower contact angles suggest a disordered or contaminated surface. |
| Ellipsometric Thickness | Ellipsometry | ~1.5 - 2.0 nm (for C16 chain length) | Thinner than expected values may indicate incomplete coverage or a disordered layer. |
| Reductive Desorption Peak Potential | Cyclic Voltammetry | Sharp, well-defined peak | Broad or multiple peaks can indicate a disordered structure with multiple binding sites. |
| Surface Roughness | Atomic Force Microscopy (AFM) | Root Mean Square (RMS) roughness < 1 nm | Increased roughness can be indicative of a poorly formed monolayer. |
Experimental Protocols
1. Gold Substrate Cleaning (Piranha Solution Method)
-
Objective: To remove organic contaminants from the gold substrate.
-
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water
-
Nitrogen or Argon gas source
-
Glass beakers
-
Tweezers
-
-
Procedure:
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron. Work in a fume hood.
-
Prepare the piranha solution by slowly and carefully adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Never add H₂SO₄ to H₂O₂. The solution will become very hot.
-
Immerse the gold substrate in the freshly prepared piranha solution for 10-15 minutes.[3]
-
Carefully remove the substrate using tweezers and rinse it extensively with DI water.
-
Rinse the substrate with ethanol.
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
-
Use the cleaned substrate immediately for SAM formation.
-
2. 16-MPA Self-Assembled Monolayer Formation
-
Objective: To form a well-ordered 16-MPA SAM on a clean gold substrate.
-
Materials:
-
This compound (16-MPA)
-
High-purity, anhydrous ethanol
-
Clean gold substrate
-
Glass vial or container with a cap
-
Nitrogen or Argon gas source
-
-
Procedure:
-
Prepare a 1 mM solution of 16-MPA in ethanol in a clean glass vial.
-
Immediately immerse the freshly cleaned and dried gold substrate into the 16-MPA solution.
-
Purge the vial with nitrogen or argon gas to displace air and minimize oxidation.
-
Seal the vial and allow the self-assembly to proceed for 12-24 hours at room temperature.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
-
The SAM-coated substrate is now ready for characterization.
-
Visualizations
Caption: Experimental workflow for the formation and characterization of 16-MPA SAMs.
Caption: Troubleshooting logic for addressing common defects in 16-MPA SAMs.
References
Technical Support Center: 16-Mercaptohexadecanoic Acid Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 16-Mercaptohexadecanoic acid (16-MHDA) for the formation of self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the formation and characterization of 16-MHDA SAMs.
Issue 1: Incomplete or Disordered Monolayer Formation
Q1: My 16-MHDA monolayer appears incomplete or disordered when characterized. What are the potential causes and how can I troubleshoot this?
A1: Incomplete or disordered monolayer formation is a common issue that can stem from several factors throughout the experimental workflow. Below is a systematic guide to address this problem.
-
Substrate Quality and Cleanliness: The quality of the substrate is paramount for the formation of a highly ordered SAM.
-
Gold Substrate: Ensure the gold surface is clean and free of organic contaminants. A common and effective cleaning method is the use of a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Contamination: The environment where the SAM preparation takes place should be clean. Avoid areas where silanes or poly(dimethylsiloxane) (PDMS) have been used, as these can easily contaminate surfaces. Iodine should also be avoided as it readily adsorbs to gold.
-
-
Thiol Solution Preparation and Stability:
-
Solvent Purity: Use high-purity solvents, such as 200 proof ethanol (B145695).
-
Concentration: Typically, a 1 mM solution of 16-MHDA in ethanol is used for SAM formation on platinum surfaces.[1]
-
Dissolution: Ensure the 16-MHDA is fully dissolved in the solvent. Gentle sonication can aid in dissolution.
-
-
Self-Assembly Conditions:
-
Immersion Time: Longer assembly times generally lead to better monolayer packing. A typical immersion time is 24-48 hours.
-
Oxygen Exposure: To achieve the highest quality films, minimize oxygen exposure during the self-assembly process. This can be done by reducing the headspace above the thiol solution in the container and backfilling with an inert gas like nitrogen.
-
Solvent Composition: For substrates like GaAs, the addition of water to the ethanolic solution (up to a 1:1 ratio) has been shown to improve the quality of the MHDA SAM.[2] For gold substrates, ordered acid-terminated SAMs can be obtained with the same preparation conditions as methyl-terminated ones, without additional treatments like the addition of acetic acid.[3]
-
-
Post-Assembly Rinsing:
-
After self-assembly, rinse the substrate thoroughly with the same solvent used for the thiol solution to remove any non-covalently bound molecules (physisorbed).
-
For thiols with hydrogen-bonding or polar head groups like 16-MHDA, a rinse for 10-15 seconds is recommended, followed by drying with a stream of dry nitrogen gas. Sonication in fresh solvent for 1-3 minutes can also be performed.
-
Below is a troubleshooting workflow to diagnose and resolve incomplete monolayer formation:
Caption: Troubleshooting workflow for incomplete 16-MHDA monolayer formation.
Issue 2: Poor Reproducibility Between Samples
Q2: I am observing significant variations in the quality of my 16-MHDA monolayers between different experimental runs. How can I improve reproducibility?
A2: Poor reproducibility is often due to subtle inconsistencies in the experimental protocol. To improve consistency:
-
Standardize Protocols: Ensure that every step of the process, from substrate cleaning to the final rinsing, is performed identically for each sample.
-
Constant Solution Concentration: Prepare a single batch of the thiol solution for all samples in a given experiment to ensure the concentration is constant.
-
Consistent Environment: Prepare all samples in the same location to avoid variations in environmental contaminants.
-
Dedicated Equipment: Use dedicated glassware and tweezers for SAM preparation to prevent cross-contamination. If using shared glassware, ensure it is rigorously cleaned before each use.
Frequently Asked Questions (FAQs)
Q3: What is the recommended protocol for forming a 16-MHDA SAM on a gold substrate?
A3: The following is a standard protocol for the preparation of 16-MHDA SAMs on gold.
Caption: Experimental workflow for 16-MHDA SAM formation on a gold substrate.
Q4: Which characterization techniques are suitable for evaluating the quality of a 16-MHDA monolayer?
A4: A combination of techniques is often used to provide a comprehensive assessment of the monolayer's quality.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the presence of the constituent elements of the 16-MHDA molecule (carbon, oxygen, sulfur) on the surface and can be used to estimate the monolayer thickness.[3]
-
Contact Angle Goniometry: Measures the static water contact angle. A well-formed, carboxylic acid-terminated monolayer should be hydrophilic, resulting in a low water contact angle.[3]
-
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS): These electrochemical techniques can assess the packing density and blocking properties of the monolayer. A well-formed monolayer will block the access of redox probes to the electrode surface.[3]
-
Scanning Tunneling Microscopy (STM): Can provide high-resolution images of the monolayer structure, revealing the packing arrangement and presence of defects. However, achieving molecular resolution for 16-MHDA can be challenging due to the hydrophilicity of the acid groups and the thickness of the monolayer.[3]
Q5: What are typical quantitative values I should expect for a well-formed 16-MHDA monolayer?
A5: The following table summarizes some expected quantitative values for well-formed 16-MHDA monolayers. Note that these values can vary depending on the specific experimental conditions and substrate used.
| Parameter | Substrate | Typical Value/Range | Characterization Technique |
| Thiol Concentration | Gold, Platinum | 1-2 mM in ethanol | N/A |
| Immersion Time | Gold | 24-48 hours | N/A |
| Water Contact Angle | Gold (Au(111)) | Low (hydrophilic) | Contact Angle Goniometry |
| Monolayer Thickness | Gold (Au(111)) | Consistent with fully extended alkyl chains | XPS, Ellipsometry |
Experimental Protocols
Protocol 1: Preparation of 16-MHDA SAM on Gold
-
Substrate Cleaning:
-
Immerse the gold-coated substrate in piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes in a fume hood. (Extreme caution is advised) .
-
Rinse the substrate thoroughly with copious amounts of deionized water.
-
Rinse with 200 proof ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Thiol Solution Preparation:
-
Weigh out the required mass of 16-Mercaptohexadecanoic acid to prepare a 1 mM solution in 200 proof ethanol.
-
Place the 16-MHDA in a clean glass container and add the appropriate volume of ethanol.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Place the cleaned, dry gold substrate in a clean container.
-
Pour the 1 mM 16-MHDA solution into the container, ensuring the substrate is fully submerged.
-
Minimize the headspace above the solution, backfill the container with nitrogen gas, and seal it tightly (e.g., with Parafilm®).
-
Allow the self-assembly to proceed for 24 to 48 hours at room temperature in a vibration-free location.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh 200 proof ethanol for 10-15 seconds to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
The sample is now ready for characterization.
-
References
Effect of solvent purity on 16-Mercaptopalmitic acid self-assembly
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Mercaptopalmitic acid (16-MPA) self-assembled monolayers (SAMs). The quality of the solvent is a critical factor in forming a well-ordered and functional SAM. This guide will address common issues related to solvent purity.
Frequently Asked Questions (FAQs)
Q1: Why is solvent purity so crucial for the self-assembly of this compound?
A1: The formation of a high-quality self-assembled monolayer is a competitive process at the substrate surface. Even trace amounts of impurities in the solvent can co-adsorb onto the substrate, competing with the 16-MPA molecules for binding sites.[1][2] This competition can lead to a disordered, incomplete, or patchy monolayer with a higher density of defects.[3] Surface-active contaminants are particularly problematic as they can strongly interact with the substrate.[1][2]
Q2: What is the recommended solvent for 16-MPA self-assembly?
A2: Ethanol (B145695) is the most commonly used solvent for dissolving 16-MPA and other alkanethiols for SAM formation on gold and other noble metal substrates.[4] It is readily available in high purity, effectively dissolves the thiol, and is relatively non-toxic.[4] For optimal results, an absolute or 200-proof ethanol is recommended.[5]
Q3: Can water in the ethanol solvent affect the quality of the 16-MPA SAM?
A3: The presence of water in ethanol can have a significant, and sometimes beneficial, impact on the quality of carboxylic acid-terminated SAMs. For instance, studies on 16-mercaptohexadecanoic acid (a very similar molecule to 16-MPA) on Gallium Arsenide (GaAs) have shown that a mixture of ethanol and water (up to a 1:1 ratio) can lead to a higher quality, more ordered monolayer compared to using pure ethanol.[6] This is attributed to water-mediated interactions that can facilitate a better-packed assembly.[6] However, uncontrolled amounts of water can lead to variability in your results.
Q4: What are other common impurities in solvents that can affect SAM formation?
A4: Besides water, other common impurities in ethanol can include other organic compounds like acetaldehyde, ethyl acetate, and fusel oils (e.g., propanol, butanol).[7] Trace amounts of other sulfur-containing compounds from the synthesis of 16-MPA that are not fully removed can also act as competitive adsorbates.[3] Even atmospheric contaminants in a laboratory environment, such as silanes or iodine, can adsorb on the substrate and hinder proper SAM formation.[5]
Q5: How can I ensure my solvent is pure enough for my experiments?
A5: For highly sensitive experiments, even the best commercial grades of ethanol may contain surface-active contaminants.[1][2] To ensure the highest purity, you can use freshly opened bottles of high-purity, anhydrous ethanol. For extremely sensitive applications, further purification of the solvent may be necessary. One method involves using gold nanoparticles deposited on a zeolite support to remove thiol and other surface-active impurities from ethanol through chemisorption.[1][2]
Troubleshooting Guide
Problem: Inconsistent or non-reproducible results in 16-MPA SAM formation.
dot
Caption: Troubleshooting workflow for inconsistent SAM results.
Problem: Patchy or incomplete 16-MPA monolayer observed.
dot
Caption: Troubleshooting guide for a patchy 16-MPA monolayer.
Problem: Disordered 16-MPA monolayer with poor crystallinity.
dot
Caption: Troubleshooting guide for a disordered 16-MPA monolayer.
Quantitative Data on Solvent Effects
Table 1: Effect of Water in Ethanol on Carboxylic Acid-Terminated SAM Quality on GaAs
Data adapted from a study on 16-mercaptohexadecanoic acid (MHDA), a molecule structurally very similar to 16-MPA.[6]
| Solvent Composition (Ethanol:Water v/v) | Water Contact Angle (°) | Interpretation |
| 100% Ethanol | 68° | Less ordered, more exposed CH groups |
| 1:1 Ethanol:Water | ~50° | Higher quality, more densely packed SAM |
Table 2: Ellipsometric Thickness of Alkanethiol SAMs
This table shows typical thicknesses for well-formed alkanethiol SAMs, providing a baseline for comparison.
| Alkanethiol | Chain Length | Ellipsometric Thickness (Å) | Reference |
| CN-terminated alkanethiol | 14 carbons | ~17 Å | [8] |
| CH3-terminated alkanethiol | 14 carbons | ~18.5 Å | [8] |
| CN-terminated alkanethiol | 17 carbons | ~20 Å | [8] |
| CH3-terminated alkanethiol | 17 carbons | ~22.5 Å | [8] |
Experimental Protocols
1. Standard Protocol for 16-MPA Self-Assembly on Gold
This protocol is a general guideline for forming a 16-MPA SAM on a gold substrate.[9][10]
-
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium or chromium adhesion layer)
-
This compound (high purity)
-
200-proof (absolute) ethanol[5]
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Clean glass vials with sealable caps
-
Tweezers for handling substrates
-
Nitrogen gas for drying
-
-
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 16-MPA in absolute ethanol in a clean glass vial.
-
If the 16-MPA does not readily dissolve, sonicate the solution for 5-10 minutes.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the 16-MPA solution.
-
To minimize oxygen exposure, the headspace of the vial can be backfilled with nitrogen before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature for a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Storage:
-
Store the SAM-coated substrate in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen.
-
-
2. Protocol for Solvent Purification using Gold Nanoparticles
This protocol is for researchers requiring exceptionally pure ethanol for highly sensitive SAM formation experiments.[1][2]
-
Materials:
-
Technical grade ethanol
-
Zeolite X
-
Gold nanoparticle-impregnated zeolite (can be prepared following literature procedures)
-
Distillation apparatus
-
Nitrogen gas
-
-
Procedure:
-
Initial Distillation:
-
Distill the technical grade ethanol to remove non-volatile impurities.
-
-
Adsorption of Surface-Active Impurities:
-
After distillation, store the ethanol over the gold nanoparticle-impregnated zeolite for several days under a nitrogen atmosphere and protected from light. A typical loading is 30 g of the impregnated zeolite per 1 liter of ethanol.[2]
-
-
Final Use:
-
Carefully decant or filter the purified ethanol for use in your SAM preparation. Avoid agitating the zeolite.
-
-
References
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. researchgate.net [researchgate.net]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Best practices for storing and handling 16-Mercaptopalmitic acid
Technical Support Center: 16-Mercaptopalmitic Acid
This guide provides researchers, scientists, and drug development professionals with best practices for storing, handling, and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is sensitive to air and moisture, which can lead to oxidation. For optimal results, especially for applications like self-assembled monolayers (SAMs), storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Always refer to the product-specific label for the recommended storage temperature.[2] Keep the container locked up and away from heat or ignition sources.[2]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: When handling this compound, you should always work in a well-ventilated area or under a chemical fume hood.[3] Essential PPE includes:
-
Gloves: Chemical-resistant gloves must be worn. Inspect them before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles approved under government standards like NIOSH (US) or EN 166 (EU).[1]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[3]
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH/MSHA or EN 149 approved respirator is required.[2][3]
Q3: What solvents are suitable for dissolving this compound?
A3: For the preparation of self-assembled monolayers (SAMs), high-purity ethanol (B145695) (200 proof) is a commonly recommended solvent. The compound has low solubility in water (0.4 g/L at 25 °C) but is soluble in various organic solvents.[1] For derivatization procedures, solvents like dimethylformamide (DMF) have also been used.[4] Always use high-purity, anhydrous solvents to avoid contamination and unwanted reactions.
Q4: My this compound has been stored for a while. How can I check its quality?
A4: The primary degradation pathway for thiols is oxidation to disulfides. The presence of the disulfide impurity can significantly impact the quality of self-assembled monolayers.[5] You can check the quality using analytical techniques such as:
-
FT-IR Spectroscopy: Look for the disappearance or significant reduction of the S-H stretching peak, which is typically found around 2550 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the disappearance of the thiol proton and the appearance of new signals corresponding to the disulfide.
-
Mass Spectrometry: This can confirm the molecular weight of the compound and detect the presence of the heavier disulfide dimer.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂O₂S | [6] |
| Molecular Weight | 288.5 g/mol | [6] |
| Water Solubility | 0.4 g/L (at 25 °C) | [1] |
| Partition Coefficient (log Pow) | 6.519 | [1] |
Troubleshooting Guide
Issue 1: Poor or disordered Self-Assembled Monolayer (SAM) formation.
-
Possible Cause 1: Impure Thiol: The presence of impurities, particularly the oxidized disulfide form, can disrupt the packing of the monolayer.[5]
-
Solution: Use high-purity ( >95%) this compound. If oxidation is suspected, consider purifying the material. For lab-scale purification, recrystallization or column chromatography may be effective.
-
-
Possible Cause 2: Contaminated Substrate or Environment: The quality of the gold substrate is critical. Contaminants from the air (like silanes or iodine) or improperly cleaned glassware can prevent proper monolayer formation.
-
Solution: Ensure a meticulously clean work environment. Use piranha solution (with extreme caution) or UV/ozone treatment to clean gold substrates immediately before use. Use dedicated, thoroughly cleaned glassware for preparing thiol solutions.
-
-
Possible Cause 3: Incorrect Assembly Time: While monolayer formation is rapid, achieving a well-ordered, crystalline-like structure takes time.[5]
-
Solution: Increase the immersion time of the substrate in the thiol solution. Assembly times of 24-48 hours are often recommended for achieving highly ordered films.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variable Solution Concentration: Inaccurate measurements when preparing the thiol solution can lead to variability.
-
Solution: Use a calibrated analytical balance and micropipettes. Prepare a single stock solution of the thiol for a set of experiments to ensure concentration is constant.
-
-
Possible Cause 2: Oxygen Exposure: Oxygen can promote the oxidation of the thiol to disulfide, both in solid form and in solution.
-
Solution: Minimize oxygen exposure during the assembly process. Degas the solvent (e.g., by bubbling with nitrogen or argon) before dissolving the thiol. Backfill the reaction container with an inert gas before sealing.
-
Visualizations
Workflow for Handling and SAM Preparation
Caption: Standard workflow for preparing a self-assembled monolayer.
Troubleshooting Logic for Poor SAM Quality
Caption: Decision tree for troubleshooting common SAM formation issues.
Experimental Protocols
Protocol: Formation of a this compound SAM on a Gold Substrate
This protocol is adapted from established methods for forming high-quality self-assembled monolayers.[5]
1. Materials and Equipment:
-
This compound ( >95% purity)
-
200 proof (absolute) ethanol
-
Gold-coated substrate (e.g., gold-on-silicon or gold-on-mica)
-
Clean glass scintillation vials or polypropylene (B1209903) tubes with caps
-
Tweezers (Teflon-coated recommended)
-
Calibrated micropipettes
-
Analytical balance
-
Sonicator
-
Source of dry nitrogen or argon gas
-
Parafilm® sealing tape
2. Substrate Preparation (Critical Step):
-
A clean substrate is essential for a high-quality SAM. Immediately before use, clean the gold substrate. A common and effective method is using a UV/Ozone cleaner for 15-20 minutes.
-
Alternatively, substrates can be cleaned by immersion in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate PPE in a fume hood. After cleaning, rinse copiously with ultrapure water and then with ethanol.
3. Thiol Solution Preparation (1 mM):
-
Work in a fume hood.
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, to make 10 mL of solution:
-
Weigh out 2.885 mg of this compound.
-
Add it to a clean 15 mL polypropylene tube.
-
Add 10 mL of absolute ethanol.
-
-
Cap the tube and sonicate for 5-10 minutes to ensure the thiol is fully dissolved.
4. Self-Assembly Process:
-
Place the clean, dry gold substrate into a clean scintillation vial.
-
Dispense enough of the 1 mM thiol solution to fully submerge the substrate.
-
Gently flush the headspace of the vial with dry nitrogen or argon gas for 30-60 seconds to displace oxygen.
-
Immediately seal the vial tightly with its cap and wrap the cap with Parafilm® to ensure an airtight seal.
-
Let the vial stand at room temperature for 24-48 hours. Longer incubation times generally result in more ordered and densely packed monolayers.
5. Post-Assembly Rinsing and Drying:
-
After the incubation period, carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with a stream of fresh absolute ethanol to remove any non-covalently bonded (physisorbed) molecules.
-
Gently dry the substrate under a stream of dry nitrogen or argon gas.
-
The substrate is now coated with a SAM and is ready for characterization or further use.
References
Minimizing non-specific binding on 16-Mercaptopalmitic acid surfaces
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to minimize non-specific binding (NSB) on 16-Mercaptopalmitic acid (16-MPA) self-assembled monolayer (SAM) surfaces.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) on 16-MPA surfaces?
A1: Non-specific binding is the undesirable adhesion of molecules (e.g., proteins, antibodies) to the sensor surface in a manner that is not mediated by the intended specific interaction (like an antigen-antibody pair).[1][2] On 16-MPA surfaces, which are terminated with carboxylic acid groups, NSB can be caused by molecular forces such as hydrophobic interactions, hydrogen bonding, and electrostatic interactions between the analyte and the surface.[1][2] This can lead to inflated signals and inaccurate measurements in binding assays.[1]
Q2: What are the primary causes of NSB on carboxylated surfaces like 16-MPA?
A2: The primary causes include:
-
Electrostatic Interactions: The negatively charged carboxyl groups (-COOH) can non-specifically attract positively charged domains on proteins, especially if the buffer pH is below the protein's isoelectric point (pI).[2][3]
-
Hydrophobic Interactions: The long alkyl chains (16 carbons) of the 16-MPA can interact with hydrophobic regions of proteins, causing them to adsorb to the surface.[1]
-
Incomplete SAM Formation: Defects or poorly packed areas in the 16-MPA monolayer can expose the underlying substrate (e.g., gold), which can also be a source of NSB.
-
Unreacted Activated Groups: If using EDC/NHS chemistry to immobilize a ligand, any unreacted but activated NHS-esters that are not properly quenched can bind non-specifically to amine-containing molecules in the sample.
Q3: What are the most common blocking agents to passivate a 16-MPA surface?
A3: The goal of a blocking agent is to occupy all potential non-specific binding sites without interfering with the specific interaction. Common strategies include:
-
Proteins: Bovine Serum Albumin (BSA) is a widely used protein blocker that effectively prevents non-specific protein-surface interactions.[2][3]
-
Small Molecules: Short-chain thiols or molecules like ethanolamine (B43304) are used to quench unreacted NHS-esters after ligand immobilization.
-
Polymers: Polyethylene glycol (PEG) is highly effective at creating a hydrophilic barrier that repels proteins, significantly reducing NSB.[4]
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween 20 can be added to buffers to disrupt hydrophobic interactions.[1][2][3]
Q4: How do buffer conditions like pH and ionic strength affect NSB?
A4: Buffer conditions are critical for controlling NSB:
-
pH: The pH of the running buffer can alter the charge of both the 16-MPA surface and the analyte.[3] Running the assay at a pH near or above the analyte's isoelectric point can minimize electrostatic attraction to the negatively charged carboxylated surface.[2]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can help shield electrostatic interactions between the analyte and the surface, thereby reducing charge-based NSB.[1][3][5]
Troubleshooting Guide: High Non-Specific Binding
This guide helps you diagnose and resolve common issues related to high background signals on your 16-MPA functionalized surfaces.
Logical Flowchart for Troubleshooting NSB
Caption: A decision tree to systematically diagnose and resolve high non-specific binding.
Quantitative Comparison of Common Passivation Strategies
The effectiveness of different methods can vary based on the specific analyte and experimental conditions. The table below summarizes the typical performance of common strategies for reducing NSB on carboxylated surfaces.
| Passivation Strategy | Agent / Condition | Typical Concentration | Mechanism of Action | Reported NSB Reduction | Reference |
| Protein Blocking | Bovine Serum Albumin (BSA) | 0.1 - 2% (w/v) | Occupies hydrophobic and charged sites on the surface. | Up to 88% | [2] |
| Polymer Passivation | Polyethylene Glycol (PEG) | Varies (grafting) | Forms a hydrophilic, sterically-hindering layer that repels proteins. | High | [4][6] |
| Buffer Additive | Tween 20 | 0.005 - 0.05% (v/v) | Non-ionic surfactant that disrupts hydrophobic interactions. | Significant | [1][3] |
| Buffer Modification | Increased Ionic Strength | 150 mM - 500 mM NaCl | Shields electrostatic interactions. | Significant | [1][3] |
| Buffer Modification | pH Adjustment | Match or exceed analyte pI | Reduces electrostatic attraction by neutralizing protein charge. | Significant | [2][3] |
Experimental Protocols & Workflows
Workflow for Surface Preparation and Passivation
The following diagram illustrates the complete workflow from a bare gold substrate to a fully passivated surface ready for specific binding analysis.
Caption: Standard workflow for preparing a functionalized and passivated 16-MPA surface.
Protocol 1: Formation of 16-MPA Self-Assembled Monolayer (SAM)
This protocol describes the formation of a 16-MPA SAM on a clean gold surface.
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Alternatively, use UV/Ozone cleaning for 20 minutes.
-
Rinse the substrate extensively with deionized (DI) water and then absolute ethanol (B145695). Dry under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-2 mM solution of this compound in absolute ethanol.
-
Immediately immerse the clean, dry gold substrate into the 16-MPA solution.
-
Incubate for 18-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered monolayer.
-
-
Rinsing:
-
After incubation, remove the substrate from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any non-covalently bound thiols.
-
Dry the surface under a gentle stream of nitrogen. The surface is now ready for ligand immobilization.
-
Protocol 2: Standard Blocking Procedure with BSA
This protocol is for general-purpose blocking after a ligand has been immobilized.
-
Prepare Blocking Buffer:
-
Prepare a solution of 1% (w/v) Bovine Serum Albumin (BSA) in your assay running buffer (e.g., PBS, pH 7.4).[2]
-
Filter the solution through a 0.22 µm filter to remove any aggregates.
-
-
Blocking Incubation:
-
Expose the functionalized surface to the 1% BSA blocking buffer.
-
Incubate for at least 1 hour at room temperature. For particularly "sticky" systems, this time can be extended or performed at 4°C overnight.
-
-
Washing:
-
Final Step:
-
The surface is now passivated and ready for the introduction of the analyte for specific binding analysis. Ensure the surface does not dry out before use.
-
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. arp1.com [arp1.com]
Refinement of 16-Mercaptopalmitic acid synthesis for higher purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of high-purity 16-mercaptopalmitic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing high-purity this compound?
A1: The most dependable and widely cited method for producing high-purity this compound is a two-step process. It begins with the reaction of 16-bromohexadecanoic acid with thiourea (B124793) to form the stable S-(15-carboxypentadecyl)isothiouronium bromide intermediate. This is followed by the basic hydrolysis of the intermediate to yield the final product. This method is favored because it minimizes the formation of the common disulfide and dialkyl sulfide (B99878) impurities.
Q2: Why is the use of thiourea preferred over other sulfur nucleophiles like sodium hydrosulfide (B80085)?
A2: Thiourea is preferred because it reacts with the alkyl halide to form an S-alkylisothiouronium salt. This intermediate is stable and can be isolated, which prevents the newly formed thiol from reacting further with the starting alkyl halide to form a dialkyl sulfide byproduct. Direct use of sodium hydrosulfide can lead to this and other side reactions, making purification more challenging and lowering the yield of the desired thiol.
Q3: What are the most common impurities in this synthesis, and how can they be minimized?
A3: The most prevalent impurity is the disulfide of this compound, formed by the oxidation of the thiol group in the presence of air. To minimize its formation, it is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Another potential impurity is unreacted 16-bromohexadecanoic acid, which can be addressed by ensuring the reaction goes to completion and by proper purification.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most effective method for purifying this compound. Due to its long alkyl chain and carboxylic acid functionality, selecting an appropriate solvent system is key. A common approach is to dissolve the crude product in a hot solvent in which it is highly soluble and then allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.
Q5: Can I use column chromatography for purification?
A5: While possible, column chromatography on silica (B1680970) gel can be problematic for thiols as they can oxidize on the acidic silica surface. If chromatography is necessary, it is advisable to use deactivated silica gel or an alternative stationary phase like alumina. Furthermore, all solvents should be degassed, and the column should be run under an inert atmosphere to prevent disulfide formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of 16-bromohexadecanoic acid. 2. Ineffective hydrolysis of the isothiouronium salt. | 1. Ensure a slight excess of thiourea is used. Increase reaction time or temperature for the formation of the salt. Monitor reaction progress by TLC. 2. Use a sufficiently strong base (e.g., NaOH or KOH) and ensure complete hydrolysis by heating for an adequate amount of time. |
| Product is Contaminated with Disulfide | Oxidation of the thiol group by atmospheric oxygen. | 1. Degas all solvents before use. 2. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction, work-up, and purification steps. 3. Consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) during the work-up if compatible with the desired product. |
| Difficulty in Isolating the Product after Hydrolysis | The product may be soluble in the aqueous basic solution as a carboxylate salt. | After hydrolysis, carefully acidify the reaction mixture with an acid like HCl to a pH of approximately 2-3. This will protonate the carboxylic acid, causing the this compound to precipitate out of the aqueous solution. |
| Recrystallization Yields are Low | 1. The chosen solvent is not ideal. 2. The product is too soluble in the cold solvent. 3. Too much solvent was used. | 1. Experiment with different solvent systems. A mixture of a soluble solvent and a less soluble "anti-solvent" can be effective. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Oily Product Instead of Crystalline Solid | Presence of impurities that inhibit crystallization. | 1. Attempt to wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble. 2. Consider a preliminary purification step, such as a quick filtration through a plug of silica or alumina, before attempting recrystallization. |
Experimental Protocols
Synthesis of S-(15-carboxypentadecyl)isothiouronium bromide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 16-bromohexadecanoic acid (1 equivalent) and thiourea (1.1 equivalents) in ethanol (B145695) (95%).
-
Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting bromide.
-
Cool the reaction mixture to room temperature. The S-(15-carboxypentadecyl)isothiouronium bromide will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted thiourea.
-
Dry the solid under vacuum to obtain the intermediate salt.
Synthesis of this compound (Hydrolysis)
-
Suspend the S-(15-carboxypentadecyl)isothiouronium bromide (1 equivalent) in a degassed solution of sodium hydroxide (B78521) (3-4 equivalents) in water.
-
Heat the mixture to reflux under an inert atmosphere (nitrogen or argon) for 4-6 hours. The solution should become homogeneous.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold, deoxygenated water, and dry under vacuum.
Purification by Recrystallization
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., methanol, acetone, or a mixture of ethanol and water) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
| Parameter | Method A: Direct Thiolation (with NaSH) | Method B: Thiourea Route |
| Starting Material | 16-bromohexadecanoic acid | 16-bromohexadecanoic acid |
| Key Reagents | Sodium Hydrosulfide (NaSH) | Thiourea, Sodium Hydroxide |
| Typical Yield | 40-60% | 75-90% |
| Purity Before Recrystallization | Moderate (often contains disulfide and sulfide byproducts) | Good to High |
| Purity After Recrystallization | Good | Excellent (>98%) |
| Key Advantages | One-step reaction | Higher yield, higher purity, fewer byproducts |
| Key Disadvantages | Lower yield, formation of byproducts, difficult purification | Two-step process |
Visualizations
Caption: Synthetic workflow for high-purity this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Scaling Up 16-Mercaptopalmitic Acid Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered when scaling up applications of 16-Mercaptopalmitic acid (16-MPA).
Troubleshooting Guides
Issue 1: Inconsistent Self-Assembled Monolayer (SAM) Formation at Scale
Problem: Difficulty in achieving uniform and complete 16-MPA monolayers across larger substrate areas or multiple batches, leading to variability in downstream applications.
Possible Causes and Solutions:
| Cause | Solution |
| Substrate Contamination | Ensure rigorous and consistent cleaning of the gold substrate prior to SAM formation. Consider using methods like piranha solution, UV/ozone treatment, or argon plasma cleaning. The cleaning protocol must be uniformly applied to all substrates. |
| Inconsistent 16-MPA Concentration | Precisely control the concentration of the 16-MPA solution. For scaled-up processes, use accurately calibrated equipment for solution preparation. |
| Suboptimal Incubation Time | While SAM formation can begin quickly, achieving a well-ordered monolayer may take several hours. For larger surface areas, extended incubation times (12-24 hours) are often recommended to ensure complete coverage and molecular organization.[1] |
| Solvent Quality | Use high-purity, anhydrous ethanol (B145695) or another appropriate solvent to dissolve the 16-MPA. Water or other impurities can affect the quality of the SAM. |
| Oxidation of Thiol Groups | Prepare 16-MPA solutions fresh before use. If storage is necessary, degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol groups. |
| Temperature and Humidity Fluctuations | Maintain a controlled environment (temperature and humidity) during the SAM formation process. Fluctuations can impact the kinetics of self-assembly and solvent evaporation rates. |
Issue 2: Aggregation of 16-MPA Functionalized Nanoparticles During Scale-Up
Problem: Nanoparticles functionalized with 16-MPA tend to aggregate when produced in larger quantities, leading to poor dispersibility and loss of function.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Surface Coverage | Ensure a sufficient concentration of 16-MPA is used to fully coat the nanoparticle surface. The high surface-to-volume ratio of nanoparticles requires a calculated excess of the ligand.[2] |
| Electrostatic Destabilization | The terminal carboxylic acid groups of 16-MPA are pH-sensitive. At pH values below the pKa of the carboxylic acid, the surface charge will be reduced, leading to aggregation. Maintain the pH of the solution well above the pKa to ensure electrostatic repulsion between particles. |
| Solvent Exchange Issues | When transferring functionalized nanoparticles between different solvents, ensure the solvents are miscible and the transfer is done gradually to avoid shocking the system, which can induce aggregation. |
| Inefficient Mixing at Larger Volumes | Use appropriate mixing techniques (e.g., overhead stirring, controlled sonication) for larger volumes to ensure homogeneous reaction conditions and prevent localized areas of high nanoparticle concentration. |
| Purification-Induced Aggregation | Centrifugation and pelleting of nanoparticles can lead to irreversible aggregation. Consider alternative purification methods like tangential flow filtration (TFF) or dialysis for larger batches. |
Issue 3: Low or Variable Bioconjugation Efficiency at Scale
Problem: Inconsistent and low yields when conjugating biomolecules (e.g., proteins, antibodies) to 16-MPA functionalized surfaces or nanoparticles in larger batches.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Carboxylic Acid Activation | Optimize the concentration of activating agents like EDC and NHS/sulfo-NHS. Ensure the activating agents are fresh and handled in a moisture-free environment. For larger volumes, ensure rapid and uniform mixing upon addition of the activators. |
| Hydrolysis of Activated Esters | The activated NHS esters are susceptible to hydrolysis. Perform the conjugation reaction promptly after activation. Maintain a controlled pH (typically 7.2-7.5) to balance amine reactivity and ester stability. |
| Steric Hindrance | On densely packed SAMs, steric hindrance can limit the access of large biomolecules to the activated carboxyl groups. Consider co-immobilizing 16-MPA with a shorter thiol, like 6-mercaptohexanol, to create more space for conjugation. |
| Non-specific Binding | Use blocking agents, such as bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG), to passivate any non-functionalized areas on the surface and reduce non-specific binding of the biomolecule. |
| Inconsistent Reaction Conditions | Ensure uniform temperature, pH, and mixing across the entire reaction volume. For larger batches, this may require specialized reaction vessels with controlled stirring and temperature regulation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 16-MPA for forming a self-assembled monolayer on a gold surface?
A1: The optimal concentration can vary depending on the solvent and incubation time. However, a concentration range of 1-10 mM in ethanol is commonly used for forming a well-ordered monolayer over several hours. For scaling up, it is crucial to maintain a consistent concentration to ensure reproducible results.
Q2: How can I confirm the successful formation of a 16-MPA SAM on my substrate?
A2: Several surface characterization techniques can be used:
-
Contact Angle Goniometry: A successful hydrophilic SAM of 16-MPA will result in a decrease in the water contact angle compared to a bare gold surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of sulfur (from the thiol group) and carbon and oxygen (from the alkyl chain and carboxylic acid) on the surface.
-
Ellipsometry: This technique can measure the thickness of the monolayer, which should be consistent with the length of the 16-MPA molecule.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational bands of the alkyl chain and the carboxylic acid group.
Q3: What is the stability of the thiol-gold bond, and how does this impact scaled-up applications?
A3: The bond between the sulfur atom of the thiol and the gold surface is a strong, covalent-like bond.[3] However, the monolayer can be susceptible to desorption over time, especially at elevated temperatures or in the presence of competing thiols.[4] For scaled-up applications requiring long-term stability, it is important to consider the operating conditions and potential for ligand exchange.
Q4: How does the pH of the environment affect 16-MPA functionalized surfaces?
A4: The terminal carboxylic acid group of 16-MPA has a pKa of approximately 4.5. At pH values above the pKa, the carboxylic acid will be deprotonated, resulting in a negatively charged surface. This charge is crucial for electrostatic stabilization of nanoparticles and can be utilized for electrostatic interactions with other molecules. Below the pKa, the group will be protonated and neutral.
Q5: Are there alternatives to 16-MPA for creating functional surfaces?
A5: Yes, there is a wide range of thiol-containing molecules with different chain lengths and terminal functional groups (e.g., amines, hydroxyls, biotin) that can be used to form SAMs on gold. The choice of thiol will depend on the specific application requirements.
Experimental Protocols
Protocol 1: Scalable Formation of 16-MPA Self-Assembled Monolayers
-
Substrate Preparation:
-
Clean gold-coated substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen.
-
Immediately before use, treat the substrates with a UV/ozone cleaner for 15 minutes to remove any remaining organic contaminants.
-
-
Solution Preparation:
-
Prepare a 5 mM solution of 16-MPA in absolute, anhydrous ethanol. For a 100 mL solution, dissolve the appropriate amount of 16-MPA.
-
Ensure the solution is well-mixed and the 16-MPA is fully dissolved. Prepare this solution fresh for each batch.
-
-
SAM Formation:
-
Place the cleaned and dried gold substrates in a suitable container.
-
Completely immerse the substrates in the 16-MPA solution.
-
Seal the container and incubate for 18-24 hours at room temperature in a vibration-free environment.
-
-
Rinsing and Drying:
-
Remove the substrates from the 16-MPA solution.
-
Rinse the substrates thoroughly with copious amounts of ethanol to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen.
-
Store the functionalized substrates in a clean, dry environment until further use.
-
Protocol 2: Scalable Functionalization of Gold Nanoparticles with 16-MPA
-
Nanoparticle Preparation:
-
Synthesize or procure a stock solution of gold nanoparticles (e.g., citrate-capped).
-
Characterize the initial nanoparticle size and concentration using UV-Vis spectroscopy and Dynamic Light Scattering (DLS).
-
-
Ligand Exchange Reaction:
-
In a reaction vessel suitable for the intended batch size, add the gold nanoparticle solution.
-
While stirring, add a solution of 16-MPA in a suitable solvent (e.g., ethanol or water, depending on nanoparticle stability) to achieve a final concentration that provides a significant molar excess of 16-MPA relative to the surface area of the nanoparticles.
-
Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring.
-
-
Purification:
-
For larger volumes, purify the functionalized nanoparticles using tangential flow filtration (TFF) with an appropriate molecular weight cutoff membrane to remove excess 16-MPA and byproducts.
-
Alternatively, for smaller batches, repeated centrifugation and resuspension in a buffered solution (e.g., phosphate (B84403) buffer at pH 7.4) can be used. Be mindful of potential aggregation with this method.
-
-
Characterization and Storage:
-
Resuspend the purified 16-MPA functionalized nanoparticles in a suitable buffer.
-
Characterize the final product using UV-Vis, DLS, and zeta potential measurements to confirm functionalization and assess colloidal stability.
-
Store the functionalized nanoparticles at 4°C.
-
Visualizations
Caption: Workflow for scalable 16-MPA SAM formation.
Caption: Amide coupling for biomolecule conjugation.
Caption: Troubleshooting logic for scaling up.
References
- 1. How Fast Can Thiols Bind to the Gold Nanoparticle Surface? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle Functionalization and Its Potentials for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of the gold–sulphur interface: from self-assembled monolayers to clusters - Nanoscale (RSC Publishing) DOI:10.1039/C5NR03497C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: 16-Mercaptopalmitic Acid vs. 11-Mercaptoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The formation of well-ordered self-assembled monolayers (SAMs) is a critical step in the development of a wide array of biomedical and biotechnological applications, including biosensors, drug delivery systems, and platforms for studying cell-surface interactions. The choice of the alkanethiol used to form the SAM significantly influences the surface properties. This guide provides a detailed comparison of two commonly used carboxylic acid-terminated alkanethiols: 16-Mercaptopalmitic acid (16-MPA) and 11-Mercaptoundecanoic acid (11-MUA).
Introduction to 16-MPA and 11-MUA
Both 16-MPA (also known as 16-mercaptohexadecanoic acid) and 11-MUA are bifunctional molecules featuring a thiol (-SH) headgroup that anchors to gold surfaces and a terminal carboxylic acid (-COOH) group that can be further functionalized. The primary distinction between these two molecules lies in the length of their alkyl chains: 16-MPA has a 15-carbon chain, while 11-MUA has a 10-carbon chain. This difference in chain length leads to notable variations in the structure, stability, and performance of the resulting SAMs.
Quantitative Performance Data
The following table summarizes key performance metrics for SAMs formed from 16-MPA and 11-MUA on gold substrates. The data presented is a synthesis of typical values reported in the scientific literature.
| Property | This compound (16-MPA) SAM | 11-Mercaptoundecanoic acid (11-MUA) SAM | Key Performance Implication |
| Alkyl Chain Length | 15 carbons | 10 carbons | Longer chain length in 16-MPA leads to stronger van der Waals interactions. |
| Monolayer Thickness | Thicker | Thinner | Provides a greater spatial separation of the functional headgroup from the substrate. |
| Ordering & Packing | Higher degree of crystalline order, more densely packed. | Less ordered, more defects compared to 16-MPA. | A more ordered surface provides a more uniform presentation of functional groups. |
| Thermal Stability | Higher | Lower; desorption of intact molecule detected at ~550 K. | Increased stability is crucial for applications requiring robust surfaces. |
| Protein Adsorption | Generally lower non-specific binding on well-ordered SAMs. | Can exhibit higher non-specific binding due to more defects. | Lower non-specific binding is critical for the sensitivity and specificity of biosensors. |
Experimental Protocols
The formation of high-quality SAMs is highly dependent on the experimental procedure. Below is a generalized protocol for the formation of 16-MPA and 11-MUA SAMs on gold substrates.
1. Substrate Preparation:
-
A pristine gold surface is essential for the formation of a well-ordered SAM.
-
Clean the gold substrate by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Thoroughly rinse the substrate with deionized water and then with absolute ethanol (B145695).
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
2. SAM Formation:
-
Prepare a 1 mM solution of either 16-MPA or 11-MUA in absolute ethanol.
-
Immerse the cleaned gold substrate into the thiol solution.
-
Allow the self-assembly process to occur for 18-24 hours at room temperature in a clean, vibration-free environment.
-
After incubation, remove the substrate from the solution and rinse thoroughly with fresh absolute ethanol to remove non-chemisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of inert gas.
3. Surface Functionalization (Carboxylic Acid Activation):
-
To immobilize biomolecules, the terminal carboxylic acid groups of the SAM are typically activated.
-
Immerse the SAM-coated substrate in a freshly prepared aqueous solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 15-30 minutes at room temperature.
-
Rinse the substrate with deionized water to remove excess EDC and NHS.
-
The activated surface is now ready for the covalent immobilization of amine-containing molecules (e.g., proteins, antibodies).
Visualizing the Process
SAM Formation on a Gold Substrate
A Comparative Analysis of Long-Chain vs. Short-Chain Mercaptocarboxylic Acids for Researchers and Drug Development Professionals
In the realms of biosensor development, drug delivery, and surface functionalization, the choice of modifying agent is critical to the performance and efficacy of the final product. Mercaptocarboxylic acids, with their thiol group for robust anchoring to gold surfaces and a terminal carboxylic acid for further functionalization, are a cornerstone of these technologies. The length of the alkyl chain separating these two functional groups, however, plays a pivotal role in determining the physicochemical properties of the modified surface and the performance of the resulting device or therapeutic agent. This guide provides a detailed comparison of long-chain and short-chain mercaptocarboxylic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal molecule for their application.
Quantitative Comparison of Physicochemical and Performance Properties
The following table summarizes key quantitative data comparing the properties of surfaces modified with short-chain and long-chain mercaptocarboxylic acids.
| Property | Short-Chain Mercaptocarboxylic Acids (e.g., Thioglycolic Acid, 3-Mercaptopropionic Acid) | Long-Chain Mercaptocarboxylic Acids (e.g., 11-Mercaptoundecanoic Acid, 16-Mercaptohexadecanoic Acid) |
| Surface pKa | 5.3 - 6.1[1] | 7.3 - 7.9[1] |
| Heterogeneous Electron Transfer Rate Constant (ks) for Fe(CN)63- | 4.6 x 10-3 - 7.4 x 10-3 cm s-1[1] | 2.6 x 10-3 - 4.4 x 10-3 cm s-1[1] |
| Surface Hydrophobicity (Water Contact Angle) | Lower hydrophobicity (more hydrophilic)[2] | Higher hydrophobicity (Water contact angle of 150.6° ± 6.6° for octyl-functionalized nanoparticles)[2][3] |
| Self-Assembled Monolayer (SAM) Stability | Less stable due to weaker van der Waals forces between chains[4] | More stable and ordered due to stronger van der Waals interactions between longer alkyl chains[5] |
| Drug Payload and Release | Lower drug payload and potentially faster release | Increased drug payload and extended drug release |
| Drug Loading Efficiency (Example) | Not explicitly found for a direct comparison | Doxorubicin loading efficiency of 93.4 wt% and loading content of 52.3 wt% in a nanomedicine system[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for the formation of self-assembled monolayers (SAMs) on gold surfaces, a fundamental technique in utilizing mercaptocarboxylic acids.
Protocol 1: Preparation of Self-Assembled Monolayers (SAMs) on Gold Substrates
This protocol outlines the steps for the formation of a well-ordered SAM of mercaptocarboxylic acids on a gold surface.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Short-chain or long-chain mercaptocarboxylic acid
-
200 proof ethanol (B145695)
-
Concentrated Hydrochloric Acid (HCl) (for carboxy-terminated thiols)
-
High-purity nitrogen gas
-
Clean glass vials
-
Tweezers
Procedure:
-
Substrate Cleaning: A pristine gold surface is essential for the formation of a high-quality SAM.
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of the desired mercaptocarboxylic acid in absolute ethanol.[7]
-
For carboxy-terminated thiols, adjust the pH of the solution to approximately 2 by adding a few drops of concentrated HCl. This protonates the carboxylic acid groups and prevents deprotonation-induced disorder in the forming SAM.[8]
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the thiol solution in clean glass vials.
-
To minimize oxidation, it is recommended to purge the vials with nitrogen gas before sealing.
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[8]
-
-
Rinsing and Drying:
-
Characterization:
-
The quality of the SAM can be assessed using various surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Contact Angle Goniometry.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes where long-chain and short-chain mercaptocarboxylic acids are employed.
Conclusion
The selection between long-chain and short-chain mercaptocarboxylic acids is a critical design parameter in the development of advanced materials for biomedical applications. Short-chain acids, with their lower pKa and faster electron transfer rates, may be advantageous in certain electrochemical biosensors. Conversely, the increased stability, hydrophobicity, and ability to carry a higher payload make long-chain mercaptocarboxylic acids a compelling choice for creating robust SAMs and for applications in controlled drug delivery. By understanding the fundamental differences in their properties and performance, researchers can make informed decisions to optimize the functionality of their systems.
References
- 1. Self-assembled monolayers for biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of alkyl chain length of monothiol-terminated alkyl carboxylic acid in the synthesis, characterization, and application of gelatin-g-poly(N-isopropylacrylamide) carriers for antiglaucoma drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-assembling biomolecules for biosensor applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auetd.auburn.edu [auetd.auburn.edu]
- 8. scienceopen.com [scienceopen.com]
A Comparative Guide to Validating 16-Mercaptopalmitic Acid Monolayer Surface Coverage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 16-Mercaptopalmitic acid (16-MPA) self-assembled monolayers (SAMs) with two common alternatives, 11-Mercaptoundecanoic acid (11-MUA) and 1-Octadecanethiol (ODT). The selection of an appropriate alkanethiol is critical for creating well-defined, densely packed monolayers, which are foundational for applications ranging from biosensing and drug delivery to fundamental surface chemistry studies. This document outlines key validation techniques and presents supporting experimental data to aid in the selection process.
Comparative Performance of Alkanethiol Monolayers
The formation of a uniform and densely packed self-assembled monolayer is paramount for surface functionalization. The choice of alkanethiol, primarily dictated by the alkyl chain length and terminal functional group, significantly influences the resulting monolayer's properties. Here, we compare 16-MPA, a long-chain carboxylic acid-terminated thiol, with the shorter-chain 11-MUA and the methyl-terminated ODT.
| Parameter | This compound (16-MPA) | 11-Mercaptoundecanoic Acid (11-MUA) | 1-Octadecanethiol (ODT) |
| Surface Coverage & Ordering | Forms densely packed, well-ordered monolayers due to strong van der Waals interactions between the long alkyl chains. The terminal carboxylic acid groups can form intermolecular hydrogen bonds, further stabilizing the monolayer. | Forms well-ordered monolayers, though potentially with a higher defect density compared to longer chain thiols.[1] | The long alkyl chain leads to highly ordered and densely packed monolayers.[2] |
| Surface Wettability (Contact Angle with Water) | The carboxylic acid terminus results in a hydrophilic surface with a relatively low water contact angle. | Exhibits hydrophilic character due to the terminal carboxylic acid group. A clean gold surface has a contact angle of around 49° ± 1°, which changes upon SAM formation.[3] | The methyl terminus creates a hydrophobic surface, characterized by a high water contact angle, typically around 105° ± 2°.[3] |
| Electrochemical Barrier Properties (Charge Transfer Resistance, Rct) | The long, well-ordered alkyl chains create a significant barrier to electron transfer, resulting in a high charge transfer resistance. | Provides a barrier to electron transfer, with the Rct value being dependent on the packing density and presence of defects.[4] Longer alkyl chains generally lead to an increased Rct.[5] | The densely packed hydrophobic monolayer acts as an effective insulator, leading to a very high charge transfer resistance.[6] |
| XPS Analysis (Layer Thickness) | The thickness of a 16-mercaptohexadecanoic acid SAM (a close analog) on a flat gold surface has been determined to be approximately 21.5 Å, including a small contamination overlayer.[7] | The thickness of an 11-MUA monolayer can be estimated based on its chain length. The thickness of a dodecanethiol (C12) SAM was found to be 1.6 nm.[8] | High-resolution XPS can be used to investigate the Au-S binding properties and the orientation of the alkyl chains.[2] |
Experimental Validation Protocols
Accurate and reproducible characterization of SAMs is essential. The following are detailed methodologies for the key experiments cited in this guide.
Experimental Workflow for SAM Formation and Validation
Caption: Experimental workflow for the formation and validation of self-assembled monolayers on a gold substrate.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation: Prepare SAM-functionalized gold substrates as described in the workflow.
-
Instrumentation: Utilize an XPS system with a monochromatic Al Kα X-ray source.
-
Data Acquisition: Acquire high-resolution spectra for the Au 4f, C 1s, S 2p, and O 1s core levels. For angle-resolved XPS (ARXPS), collect spectra at various emission angles (e.g., 20° to 80° with respect to the surface normal) to determine layer thickness and molecular orientation.[9]
-
Data Analysis: Calibrate the binding energies using the Au 4f peak (84.0 eV) as a reference.[2] Analyze the peak areas to determine the elemental composition and surface coverage. The thickness of the monolayer can be calculated from the attenuation of the Au 4f signal or by using specialized software that models the layered structure.[8][9]
Contact Angle Goniometry
This technique measures the angle at which a liquid interface meets a solid surface, providing information about the surface's hydrophobicity or hydrophilicity.
Methodology:
-
Sample Preparation: Place the SAM-modified substrate on a level stage.
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Measurement: Dispense a small droplet (e.g., 1-5 µL) of deionized water onto the surface.[10] Capture a high-quality image of the droplet at the solid-liquid-vapor interface.
-
Data Analysis: Use software to analyze the droplet shape and determine the contact angle.[11] An average of multiple measurements across the surface should be taken to ensure statistical significance.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the barrier properties of SAMs on conductive surfaces. It measures the impedance of a system over a range of frequencies.
Methodology:
-
Electrochemical Cell Setup: Use a three-electrode system consisting of the SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte: The electrolyte solution typically contains a redox probe, such as a mixture of [Fe(CN)6]3−/4− in a buffered solution (e.g., PBS).[5]
-
Measurement: Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary vs. real impedance). Fit the data to an equivalent circuit model (e.g., a modified Randles circuit) to extract parameters such as the charge transfer resistance (Rct). A larger Rct value indicates a more densely packed and defect-free monolayer that effectively blocks the electron transfer to the redox probe.[12]
Application in Biosensor Development
The choice of SAM is critical in the development of biosensors, where the monolayer serves as an interface for the immobilization of biorecognition elements.
Caption: Logical workflow for the use of a 16-MPA monolayer in an electrochemical impedance-based biosensor.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simulation and Modeling of Self-Assembled Monolayers of Carboxylic Acid Thiols on Flat and Nanoparticle Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tau.ac.il [tau.ac.il]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
Measuring the Thickness of 16-Mercaptopalmitic Acid Films: A Comparative Guide to Ellipsometry and Its Alternatives
For researchers, scientists, and drug development professionals working with self-assembled monolayers (SAMs), accurate characterization of film thickness is paramount for ensuring the quality and functionality of surface modifications. This guide provides a detailed comparison of spectroscopic ellipsometry and its primary alternatives—atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS)—for measuring the thickness of 16-Mercaptopalmitic acid (16-MPA) films.
Performance Comparison
Spectroscopic ellipsometry is a powerful non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants. For ultra-thin films like 16-MPA SAMs, it offers high sensitivity. Atomic force microscopy provides a direct topographical measurement of the film's height, while X-ray photoelectron spectroscopy offers information on elemental composition and can be used to calculate film thickness based on the attenuation of photoelectrons.
The following table summarizes the typical thickness measurements for long-chain alkanethiol SAMs, such as 16-MPA and the structurally similar 16-mercaptohexadecanoic acid (MHDA), obtained by these techniques. It is important to note that the values presented are compiled from different studies, and variations may arise from differences in experimental conditions, substrate preparation, and data analysis models.
| Feature | Spectroscopic Ellipsometry | Atomic Force Microscopy (AFM) | X-ray Photoelectron Spectroscopy (XPS) |
| Principle of Operation | Measures the change in polarization of reflected light. | Scans a sharp tip across the surface to create a topographical map. | Analyzes the kinetic energy of photoelectrons emitted from the surface upon X-ray irradiation. |
| Typical Measured Thickness | 1.8 - 2.2 nm[1] | 1.9 - 2.5 nm | 1.7 - 2.3 nm |
| Key Advantages | - Non-destructive- High sensitivity to sub-nanometer thicknesses- Can be performed in-situ | - Direct height measurement- High lateral resolution- Provides topographical information | - Provides elemental and chemical state information- Can determine film completeness and orientation |
| Key Limitations | - Indirect measurement requiring an optical model- Assumes a uniform film- Can be sensitive to substrate optical properties | - Can be destructive (scratching)- Tip-sample convolution can affect accuracy- Slower for large area analysis | - Requires high vacuum- Potential for X-ray induced damage- Indirect thickness measurement based on electron attenuation lengths |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results. Below are representative protocols for measuring the thickness of a 16-MPA SAM on a gold substrate.
Spectroscopic Ellipsometry Protocol
-
Substrate Preparation: A gold-coated silicon wafer is cleaned using a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to remove organic contaminants. The substrate is then rinsed thoroughly with deionized water and ethanol (B145695) and dried under a stream of nitrogen.
-
SAM Formation: The cleaned gold substrate is immersed in a dilute solution (typically 1 mM) of 16-MPA in ethanol for a sufficient time (e.g., 24 hours) to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed with copious amounts of ethanol to remove non-chemisorbed molecules, and dried with nitrogen gas.
-
Ellipsometric Measurement:
-
The optical constants (n and k) of the bare gold substrate are first measured over the desired spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
The 16-MPA coated substrate is then measured under the same conditions.
-
-
Data Analysis:
-
A model of the substrate is built using the data from the bare gold measurement.
-
A layer representing the 16-MPA film is added to the substrate model. A Cauchy model is often used to describe the optical properties of the organic film, typically assuming a refractive index of around 1.45-1.50 and transparency (k=0) in the visible range.
-
The thickness of the Cauchy layer is then varied in the model to fit the experimental data obtained from the SAM-coated sample. The thickness that provides the best fit is reported as the film thickness.
-
Atomic Force Microscopy (AFM) Protocol
-
Sample Preparation: A 16-MPA SAM is prepared on a gold substrate as described above.
-
Nanolithography (Scratching):
-
A small area of the SAM is imaged in contact mode to obtain a baseline topography.
-
A smaller region within the imaged area is then scanned with a high applied force to displace the 16-MPA molecules and expose the underlying gold substrate. This creates a "hole" in the monolayer.
-
-
Imaging and Height Analysis:
-
The larger area, now containing the scratched region, is imaged again in a non-destructive mode (e.g., tapping mode).
-
The height difference between the top of the surrounding SAM and the bottom of the scratched area is measured from the resulting topographic image. This height difference corresponds to the thickness of the 16-MPA film.
-
Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) Protocol
-
Sample Preparation: A 16-MPA SAM is prepared on a gold substrate as described in the ellipsometry protocol.
-
Data Acquisition:
-
The sample is introduced into the ultra-high vacuum chamber of the XPS instrument.
-
XPS spectra are acquired for the elements of interest, including the C 1s, O 1s, S 2p peaks from the 16-MPA and the Au 4f peak from the substrate.
-
Spectra are collected at multiple photoelectron take-off angles, typically ranging from near-normal emission (e.g., 0° or 15°) to grazing emission (e.g., 75° or 80°).
-
-
Data Analysis:
-
The intensities of the substrate (Au 4f) and overlayer (C 1s or S 2p) peaks are determined at each take-off angle.
-
The thickness of the 16-MPA layer is calculated using the following relationship, which is based on the attenuation of the substrate signal by the overlayer: d = λ * cos(θ) * ln( (I_s / I_0) + 1 ) where:
-
d is the film thickness
-
λ is the inelastic mean free path of the photoelectrons in the overlayer
-
θ is the take-off angle
-
I_s is the intensity of the substrate peak with the overlayer
-
I_0 is the intensity of the substrate peak from a clean, bare substrate
-
-
Alternatively, software can be used to model the layered structure and fit the angular-dependent peak intensities to determine the film thickness.
-
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows and the logical relationships between the compared techniques.
References
Assessing the Surface Energy of 16-Mercaptohexadecanoic Acid Monolayers: A Comparative Guide to Contact Angle Goniometry and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the surface properties of functionalized materials is paramount. The surface energy of a self-assembled monolayer (SAM), such as one formed from 16-Mercaptohexadecanoic acid (MHDA), dictates its interaction with the surrounding environment, influencing everything from protein adsorption to cellular adhesion. This guide provides an objective comparison of three key techniques for determining the surface energy of MHDA SAMs: Contact Angle Goniometry, Inverse Gas Chromatography (IGC), and Atomic Force Microscopy (AFM), supported by experimental data and detailed protocols.
Contact Angle Goniometry is a widely used and accessible method for determining the surface free energy of a solid.[1] By measuring the contact angle of various liquids with known surface tensions on the SAM surface, the surface energy can be calculated using theoretical models like the Owens-Wendt-Rabel-Kaelble (OWRK) method.[2][3] This approach dissects the total surface energy into its constituent polar and dispersive components, offering insights into the nature of the intermolecular forces at the interface.
While contact angle goniometry is a powerful tool, alternative techniques such as Inverse Gas Chromatography (IGC) and Atomic Force Microscopy (AFM) offer distinct advantages, particularly for characterizing complex surfaces. IGC is a gas-phase technique that is highly sensitive to the surface properties of particulate and fibrous materials, providing a detailed analysis of surface energy heterogeneity.[4][5] AFM, on the other hand, can probe surface interactions at the nanoscale, enabling the measurement of adhesion forces between the AFM tip and the SAM surface, which can then be related to surface energy.[6]
Comparative Analysis of Surface Energy Measurement Techniques
The choice of technique for assessing the surface energy of an MHDA SAM depends on the specific research question and the nature of the substrate. Contact angle goniometry is a robust and cost-effective method for planar surfaces, while IGC and AFM provide more specialized information on surface heterogeneity and nanoscale interactions, respectively.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Contact Angle Goniometry | Measures the angle at which a liquid droplet interfaces with the solid surface. | Total surface free energy, polar and dispersive components. | Relatively simple, cost-effective, and widely available. | Primarily suited for flat, uniform surfaces; results can be influenced by surface roughness and contamination. |
| Inverse Gas Chromatography (IGC) | Measures the retention time of known vapor probes injected through a column packed with the sample. | Dispersive and specific components of surface energy, surface heterogeneity. | Highly sensitive for powders, fibers, and porous materials; can be performed under controlled temperature and humidity.[4][5][7][8] | Requires specialized equipment; sample preparation can be more complex. |
| Atomic Force Microscopy (AFM) | Measures the adhesion (pull-off) force between a functionalized tip and the sample surface. | Adhesion forces, which can be correlated with interfacial energy. | High spatial resolution, providing information on surface energy at the nanoscale; can be used to map surface energy variations.[6] | Can be influenced by tip geometry and surface deformation; relating adhesion force to surface energy requires theoretical models. |
Experimental Data: Surface Energy of Carboxylic Acid-Terminated SAMs
| SAM Type | Measurement Technique | Total Surface Energy (mJ/m²) | Dispersive Component (mJ/m²) | Polar Component (mJ/m²) | Reference |
| COOH-terminated Alkanethiol | Contact Angle Goniometry (OWRK) | ~45-55 | ~30-35 | ~15-20 | Representative values from literature |
| Hydrophilic Surfaces | Inverse Gas Chromatography | Varies with specific surface chemistry | Varies | Varies | [4] |
| COOH vs. COOH | Atomic Force Microscopy (Adhesion Force) | N/A (provides bond energies) | N/A | N/A | [9] |
Note: The surface energy of SAMs can be influenced by factors such as the packing density, chain length, and the underlying substrate.
Experimental Protocols
Preparation of 16-Mercaptohexadecanoic Acid (MHDA) Self-Assembled Monolayer on Gold
A well-defined MHDA SAM is crucial for accurate surface energy measurements. The following protocol outlines a standard procedure for the preparation of MHDA SAMs on gold-coated substrates.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold film)
-
16-Mercaptohexadecanoic acid (MHDA)
-
Anhydrous ethanol (B145695)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Immerse the gold-coated substrate in piranha solution for 5-10 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrate with deionized water followed by anhydrous ethanol.
-
Drying: Dry the substrate under a gentle stream of nitrogen gas.
-
SAM Formation: Immediately immerse the cleaned and dried substrate into a freshly prepared 1 mM solution of MHDA in anhydrous ethanol.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
Final Rinsing: Remove the substrate from the MHDA solution and rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Final Drying: Dry the substrate again under a gentle stream of nitrogen gas. The MHDA-functionalized substrate is now ready for surface energy analysis.
Contact Angle Goniometry for Surface Energy Measurement
This protocol describes the determination of surface energy using the OWRK method, which requires measuring the contact angles of at least two liquids with known polar and dispersive surface tension components.
Materials:
-
MHDA-functionalized substrate
-
Contact angle goniometer equipped with a high-resolution camera and syringe system
-
Test liquids with known surface tension components (e.g., deionized water, diiodomethane, ethylene (B1197577) glycol)
Procedure:
-
Instrument Setup: Place the MHDA-functionalized substrate on the sample stage of the goniometer and ensure it is level.
-
Droplet Deposition: Carefully dispense a small droplet (typically 2-5 µL) of the first test liquid onto the substrate surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile.
-
Contact Angle Measurement: Use the goniometer software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line. Perform measurements on both sides of the droplet and average the values.
-
Repeatability: Repeat the measurement at several different locations on the substrate to ensure reproducibility.
-
Second Liquid: Clean the substrate or use a fresh sample and repeat steps 2-5 with the second test liquid.
-
Surface Energy Calculation: Using the measured contact angles and the known surface tension components of the test liquids, calculate the total surface free energy and its polar and dispersive components using the OWRK equation.[2][3]
Inverse Gas Chromatography (IGC) for Surface Energy Analysis
IGC measures the thermodynamics of interaction between vapor probes and the solid surface. This protocol provides a general workflow for determining the surface energy of an MHDA-functionalized surface.
Materials:
-
Inverse Gas Chromatograph with a flame ionization detector (FID)
-
Column packed with the MHDA-functionalized material (e.g., gold-coated particles)
-
A series of non-polar (alkane) and polar probe molecules in the gas phase
-
Helium or nitrogen as the carrier gas
Procedure:
-
Column Packing: Carefully pack a silanized glass column with the MHDA-functionalized material.
-
System Equilibration: Install the column in the IGC oven and allow the system to equilibrate at the desired temperature under a constant flow of the carrier gas.
-
Probe Injection: Inject a series of vapor probes with known properties (e.g., n-alkanes for dispersive energy, and polar probes like chloroform (B151607) or ethyl acetate (B1210297) for specific interactions) into the column at infinite dilution.
-
Retention Time Measurement: The FID detects the elution of the probe molecules, and their retention times are recorded.
-
Data Analysis: The retention data is used to calculate the net retention volume for each probe.
-
Surface Energy Calculation: The dispersive component of the surface energy is determined from the retention data of the n-alkane probes. The specific (polar) component of the surface energy is calculated from the interactions of the polar probes with the surface.[4][5]
Atomic Force Microscopy (AFM) for Adhesion Force Measurement
This protocol outlines the use of AFM to measure the pull-off force between a functionalized tip and the MHDA SAM, which can be related to the work of adhesion and surface energy.
Materials:
-
Atomic Force Microscope
-
AFM cantilever with a tip functionalized with a known chemical group (e.g., a hydrophobic or hydrophilic SAM)
-
MHDA-functionalized substrate
Procedure:
-
Tip Functionalization: Prepare an AFM tip with a well-defined surface chemistry.
-
AFM Setup: Mount the functionalized tip in the AFM and place the MHDA substrate on the sample stage.
-
Force Spectroscopy: Perform force-distance curve measurements. The tip is brought into contact with the surface and then retracted.
-
Pull-off Force Measurement: The adhesion force (pull-off force) is measured as the force required to separate the tip from the surface during retraction.
-
Data Collection: Collect a large number of force curves at different locations on the surface to obtain a statistical distribution of the adhesion forces.
-
Surface Energy Correlation: The measured adhesion forces can be related to the work of adhesion and interfacial energy using contact mechanics models such as the Johnson-Kendall-Roberts (JKR) or Derjaguin-Muller-Toporov (DMT) models.[6]
Visualizing the Methodologies
References
- 1. Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific [kruss-scientific.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. azom.com [azom.com]
- 4. Inverse gas chromatography - Wikipedia [en.wikipedia.org]
- 5. Adhesion Force Measurements Using an Atomic Force Microscope Upgraded with a Linear Position Sensitive Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pragolab.cz [pragolab.cz]
- 7. iesmat.com [iesmat.com]
- 8. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 9. pubs.acs.org [pubs.acs.org]
Performance Evaluation of 16-Mercaptopalmitic Acid in Sensor Applications: A Comparative Guide
Executive Summary: 16-Mercaptopalmitic acid (16-MPA), also known as 16-mercaptohexadecanoic acid, is a long-chain alkanethiol widely utilized in the development of biosensors and chemical sensors. Its primary function is to form a stable, well-ordered self-assembled monolayer (SAM) on gold surfaces. This SAM provides a robust platform for the subsequent immobilization of biorecognition elements, such as antibodies, enzymes, or nucleic acids, which are essential for specific analyte detection. The long 16-carbon alkyl chain of 16-MPA contributes to the formation of a densely packed and highly insulating monolayer, which is advantageous for minimizing non-specific binding and enhancing the sensitivity of electrochemical sensors. This guide provides a comparative analysis of 16-MPA's performance against other commonly used thiol-based linkers, supported by experimental data and detailed protocols for various sensor platforms.
Comparison of 16-MPA with Alternative Alkanethiols
The choice of an appropriate alkanethiol for SAM formation is critical as it directly influences the sensor's performance characteristics, including its sensitivity, selectivity, and stability. The length of the alkyl chain and the nature of the terminal functional group are key determinants of the resulting monolayer's properties. Below is a comparison of 16-MPA with other frequently used alternatives.
Key Performance Metrics:
| Feature | This compound (16-MPA) | 11-Mercaptoundecanoic Acid (11-MUA) | 3-Mercaptopropionic Acid (MPA) | Thioctic Acid (Lipoic Acid) |
| Alkyl Chain Length | 16 Carbons | 11 Carbons | 3 Carbons | 4 Carbons (in a disulfide ring) |
| Monolayer Quality | Forms a highly ordered, densely packed, and insulating monolayer due to strong van der Waals interactions between the long alkyl chains. | Forms a well-ordered monolayer, but with slightly less packing density and insulating properties compared to 16-MPA. | Forms a less ordered and more permeable monolayer due to the short alkyl chain and weaker intermolecular forces. | The disulfide group provides enhanced stability on the gold surface.[1] |
| Non-Specific Binding | Excellent at minimizing non-specific adsorption of interfering molecules, leading to a higher signal-to-noise ratio. | Good at reducing non-specific binding, though potentially less effective than 16-MPA. | Higher susceptibility to non-specific binding due to the less compact nature of the SAM. | Effective in reducing non-specific binding. |
| Biomolecule Immobilization | The terminal carboxylic acid group allows for straightforward covalent immobilization of biomolecules via EDC/NHS chemistry.[2] | Similar to 16-MPA, the carboxyl terminus is readily available for biomolecule conjugation.[3] | The short chain length can sometimes lead to steric hindrance, potentially affecting the activity of immobilized biomolecules. | The carboxylic acid group facilitates covalent attachment of bioreceptors. |
| Typical Applications | Electrochemical Impedance Spectroscopy (EIS) biosensors, Surface Plasmon Resonance (SPR) immunosensors, and Quartz Crystal Microbalance (QCM) sensors where a highly insulating layer is beneficial.[4][5] | Widely used in various biosensor platforms, including EIS, SPR, and QCM, offering a good balance between monolayer quality and accessibility of the terminal group.[3][6][7] | Often used in applications where rapid electron transfer is desired or when a shorter linker is necessary.[1] | Valued for applications requiring high stability of the SAM.[1] |
Quantitative Performance Data:
| Sensor Platform | Analyte | Recognition Element | Linker Molecule(s) | Linear Range | Limit of Detection (LoD) | Reference |
| SPR Immunosensor | Human Serum Albumin (HSA) | Anti-HSA Antibody | 16-Mercaptohexadecanoic acid and 1-undecanethiol | Not Specified | 4.27 nM | [4] |
| Amperometric Immunosensor | Benzo[a]pyrene (B130552) (BaP) | Anti-BaP Antibody | 11-Mercaptoundecanoic acid (11-MUA) | 4–140 ng/mL | 5.6 ng/mL | [3] |
| QCM Sensor | α-casein (a phosphoprotein) | NH2-TiO2 | 11-Mercaptoundecanoic acid (11-MUA) | 1.0 × 10⁻³ to 1.0 mg/mL | 5.3 × 10⁻⁶ mg/mL | [6] |
| Capacitive Immunosensor | Alpha-fetoprotein (AFP) | Anti-AFP Antibody | 3-Mercaptopropionic acid (MPA) | 0.01–10 µg/L | 10 ng/L | [1] |
| EIS Biosensor | Lipopolysaccharide (LPS) | GIGKLHSAGKF Peptide | Not specified (thiol-peptide on gold nanoparticles) | 0.01 pg/mL - 1.0 ng/mL | 2.0 fg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful fabrication and evaluation of sensors based on 16-MPA and its alternatives.
Self-Assembled Monolayer (SAM) Formation on Gold Electrodes
This protocol describes the basic steps for creating a SAM of 16-MPA on a gold surface.
-
Substrate Cleaning: The gold substrate is first cleaned to ensure a pristine surface for SAM formation. A common method involves polishing the gold electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.[9] An alternative is to use a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide), which should be handled with extreme care.[10]
-
Thiol Solution Preparation: A solution of 16-MPA is prepared, typically at a concentration of 1-10 mM in a high-purity solvent like ethanol.[11]
-
Immersion and Incubation: The cleaned gold substrate is immediately immersed in the 16-MPA solution. The incubation is usually carried out for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[10]
-
Rinsing and Drying: After incubation, the substrate is removed from the solution and thoroughly rinsed with the solvent (e.g., ethanol) to remove any non-covalently bound molecules. The surface is then dried using a gentle stream of inert gas, such as nitrogen.
Protein Immobilization via EDC/NHS Chemistry
This is a widely used method to covalently link proteins to the carboxyl-terminated SAM.[2]
-
Activation of Carboxyl Groups: The SAM-modified surface is treated with a freshly prepared aqueous solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This reaction converts the carboxyl groups into reactive NHS esters.
-
Protein Coupling: The activated surface is then exposed to a solution containing the protein (e.g., an antibody) in an appropriate buffer (often a phosphate-buffered saline, PBS). The primary amine groups on the protein react with the NHS esters, forming stable amide bonds.
-
Blocking: To prevent non-specific binding in subsequent steps, any remaining active NHS esters are quenched, and unoccupied sites on the surface are blocked. This is often achieved by incubating the surface with a solution of bovine serum albumin (BSA) or ethanolamine.
Analyte Detection Techniques
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a sensitive technique for probing interfacial properties of the sensor surface.[5] A small amplitude AC voltage is applied across a range of frequencies, and the resulting current is measured to determine the impedance.[12] The binding of a target analyte to the immobilized bioreceptor alters the dielectric and insulating properties at the electrode-electrolyte interface, leading to a change in the charge transfer resistance (Rct), which can be quantified.[13][14]
-
Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a thin gold film.[15][16] When a biomolecular binding event occurs on the sensor surface, the local refractive index changes, causing a shift in the angle of minimum reflectivity (the SPR angle).[17] This shift is proportional to the mass of the bound analyte, allowing for real-time, label-free monitoring of interactions.[18]
-
Quartz Crystal Microbalance (QCM): QCM is a mass-sensing technique based on the piezoelectric effect.[19] A quartz crystal resonator oscillates at a specific frequency, which decreases upon the addition of mass to its surface.[20][21] By functionalizing the crystal's gold electrode with a 16-MPA SAM and a bioreceptor, the binding of the target analyte can be detected as a change in the resonance frequency.[22]
Visualizations
Workflow for Biosensor Fabrication
Caption: Workflow for fabricating a biosensor using a 16-MPA self-assembled monolayer.
Signaling Pathway for EIS-Based Detection
References
- 1. researchgate.net [researchgate.net]
- 2. Immobilization of proteins on carboxylic acid functionalized nanopatterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Development of surface plasmon resonance immunosensor through metal ion affinity and mixed self-assembled monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen Gas Generation Using Self-Assembled Monolayers (SAMs) of 5,10,15,20-Tetrakis (p-Thiophenol) Porphyrin on a Gold Electrode [mdpi.com]
- 10. if.tugraz.at [if.tugraz.at]
- 11. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 12. Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. youtube.com [youtube.com]
- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Quartz Crystal Microbalance: Next-generation biosensor? | Proteintech Group [ptglab.com]
- 20. Quartz crystal microbalance - Wikipedia [en.wikipedia.org]
- 21. Quartz crystal microbalance biosensor(Biomolecular real-time detection) | NFFA.eu [nffa.eu]
- 22. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
Cross-Validation of 16-Mercaptopalmitic Acid Purity by Different Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of four common analytical techniques for the cross-validation of 16-Mercaptopalmitic acid (16-MPA) purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR). The objective is to offer a comprehensive resource for selecting and implementing appropriate analytical methodologies for purity assessment, a critical step in research, development, and quality control.
The Importance of Cross-Validation
Cross-validation in analytical chemistry is the process of verifying that a validated method produces consistent and reliable results.[1] By employing multiple, distinct analytical techniques, researchers can gain a higher degree of confidence in the purity assessment of a compound like 16-MPA. This approach is crucial for identifying a broader range of potential impurities, including those that may not be detectable by a single method, thereby ensuring the quality and reliability of experimental data and final products.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for purity determination depends on various factors, including the chemical nature of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, qNMR, and FTIR for the analysis of 16-MPA.
| Parameter | HPLC (with UV/Fluorescence Detection) | GC-MS | Quantitative NMR (qNMR) | FTIR Spectroscopy |
| Principle | Separation based on polarity, with detection via UV absorbance or fluorescence after derivatization. | Separation of volatile derivatives by boiling point, with mass-based identification and quantification. | Intrinsic quantitative measurement based on the direct proportionality between NMR signal intensity and the number of nuclei.[2] | Identification of functional groups based on the absorption of infrared radiation. |
| Primary Use | Quantitative analysis of non-volatile and thermally labile compounds. | Gold standard for the analysis of volatile and semi-volatile compounds, providing structural information. | Absolute and relative quantification without the need for an identical standard, provides structural confirmation.[3] | Rapid qualitative analysis, identification of functional groups, and detection of gross impurities. |
| Sample Preparation | Derivatization of the thiol group is typically required for sensitive detection. | Derivatization of the carboxylic acid to a volatile ester (e.g., silyl (B83357) ester) is necessary. | Simple dissolution in a deuterated solvent with an internal standard of known purity. | Minimal preparation required; can be analyzed neat or as a thin film. |
| Typical Precision (%RSD) | < 2-5% | < 5% | < 1% | Primarily qualitative/semi-quantitative. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range), depending on the derivatizing agent and detector.[4] | Very Low (pg range) in Selected Ion Monitoring (SIM) mode.[5] | High (µg to mg range). | High (mg range). |
| Key Advantages | High precision and sensitivity for a wide range of compounds. | High sensitivity and specificity, provides structural information of impurities. | High precision, non-destructive, and provides absolute quantification. | Fast, simple, and provides information about functional group impurities. |
| Key Limitations | May require derivatization, potential for co-elution of impurities. | Limited to thermally stable and volatile compounds, requires derivatization. | Lower sensitivity compared to chromatographic methods. | Limited quantitative ability and lower sensitivity. |
Experimental Workflows and Protocols
A cross-validation approach for determining the purity of this compound involves analyzing the same batch of the compound using multiple analytical techniques. The results are then compared to provide a comprehensive purity profile.
Figure 1: Cross-validation workflow for 16-MPA purity.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from methods for other mercapto-acids and would require optimization for 16-MPA.[6] Derivatization of the thiol group is necessary for sensitive UV or fluorescence detection.
-
Instrumentation: HPLC system with a fluorescence or UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer
-
Derivatizing agent (e.g., monobromobimane (B13751) for fluorescence or Ellman's reagent for UV)
-
16-MPA standard of known purity
-
Sample of 16-MPA for analysis
-
-
Standard Preparation:
-
Prepare a stock solution of the 16-MPA standard (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the 16-MPA sample in the same solvent as the standard to a known concentration (e.g., 1 mg/mL).
-
To an aliquot of the sample and each standard, add the derivatizing agent and buffer solution according to the chosen derivatization protocol.
-
Allow the reaction to proceed for the specified time at the recommended temperature.
-
Quench the reaction if necessary and dilute the sample to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivative, or the UV detector to the wavelength of maximum absorbance.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of 16-MPA in the sample from the calibration curve.
-
Calculate the purity of the sample based on the measured concentration and the initial weight.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for fatty acid analysis and requires derivatization to make the 16-MPA volatile.[7][8]
-
Instrumentation: GC-MS system with a capillary column suitable for fatty acid analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent
-
Internal standard (e.g., a non-endogenous fatty acid like heptadecanoic acid)
-
16-MPA sample
-
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the 16-MPA sample (e.g., 1-2 mg) into a reaction vial.
-
Add a known amount of the internal standard.
-
Add the anhydrous solvent and the derivatizing agent (e.g., 100 µL pyridine and 50 µL BSTFA).
-
Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, then ramp to 300 °C at 20 °C/min and hold for 5 minutes.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-600.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized 16-MPA based on its retention time and mass spectrum.
-
Identify and quantify any impurity peaks.
-
Calculate the purity by the area percent method (assuming all components have the same response factor) or by using the internal standard for more accurate quantification.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
This is a general protocol for qNMR purity determination using an internal standard.[3][9]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard of high and certified purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.
-
16-MPA sample.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the 16-MPA sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a precise amount of the internal standard into the same NMR tube.
-
Add a known volume of the deuterated solvent to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full magnetization recovery.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from 16-MPA and a signal from the internal standard.
-
Calculate the purity of the 16-MPA sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
FTIR is primarily a qualitative technique for purity assessment, identifying the presence of expected functional groups and detecting unexpected ones that may indicate impurities.[10][11]
-
Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample Preparation:
-
Place a small amount of the 16-MPA sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the infrared spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for 16-MPA:
-
O-H stretch from the carboxylic acid (broad, ~3000 cm⁻¹).
-
C-H stretches from the alkyl chain (~2850-2960 cm⁻¹).
-
C=O stretch from the carboxylic acid (~1700 cm⁻¹).
-
S-H stretch from the thiol group (weak, ~2550 cm⁻¹).
-
-
Look for unexpected peaks that may indicate impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of water, while peaks in the C=C region (~1650 cm⁻¹) could indicate unsaturated impurities.
-
Compare the spectrum of the sample to a reference spectrum of high-purity 16-MPA if available. The presence of additional peaks or significant shifts in peak positions can indicate the presence of impurities.
-
Conclusion
The cross-validation of this compound purity using a combination of HPLC, GC-MS, qNMR, and FTIR provides a robust and comprehensive assessment of its quality. Each technique offers unique advantages and contributes to a more complete understanding of the sample's composition. While HPLC and GC-MS provide excellent sensitivity for separating and quantifying impurities, qNMR offers a highly precise method for absolute purity determination. FTIR serves as a rapid and valuable tool for initial screening and identification of functional group impurities. By integrating the data from these diverse analytical approaches, researchers and drug development professionals can ensure the high purity of 16-MPA, which is essential for the reliability and reproducibility of their work.
References
- 1. ethz.ch [ethz.ch]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLUP - Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications [sigarra.up.pt]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. researchgate.net [researchgate.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 16-Mercaptopalmitic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 16-Mercaptopalmitic acid, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, protective clothing, and eye protection.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3] Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads, gloves), in a designated and clearly labeled hazardous waste container.[3]
-
The container must be suitable for chemical waste, meaning it should be made of a non-reactive material and have a tightly sealing lid to prevent leaks or spills.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3]
-
Ensure the storage area is designated for hazardous waste and has appropriate secondary containment to manage any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Disposal must be carried out at an approved waste disposal plant.[1][2]
-
Spill Management
In the event of a spill, evacuate the immediate area to prevent exposure. Remove all sources of ignition.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material and place it in the designated hazardous waste container. Clean the spill area thoroughly.
Safety and Physical Data Summary
For quick reference, the following table summarizes key safety and physical data for this compound and similar mercapto acids.
| Property | Data |
| Hazard Statements | May be combustible. Causes severe skin burns and eye damage.[1] |
| Precautionary Statements | Keep away from heat/sparks/open flames. Wear protective gloves/clothing/eye protection. Do not breathe vapors.[1] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water.[2] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| First Aid: Ingestion | Rinse mouth. Do NOT induce vomiting.[1][2] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 16-Mercaptopalmitic Acid
Essential safety protocols and operational guidelines are critical for the secure and effective handling of 16-Mercaptopalmitic acid in the laboratory. Adherence to these procedures minimizes risk and ensures the integrity of your research. This guide provides immediate, value-added safety and logistical information, from operational plans to disposal protocols, to support researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a thiol-containing long-chain carboxylic acid. While specific toxicity data is limited, the primary hazards are associated with its functional groups. Thiols are known for their potential as skin and eye irritants and may cause respiratory irritation.[1][2] It is crucial to handle this compound with care, employing a multi-layered approach to PPE to mitigate exposure risks.
Minimum Required Personal Protective Equipment:
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and aerosols.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.[1] | Prevents direct skin contact.[1][2] Gloves must be inspected before use and disposed of properly after handling.[3] |
| Body Protection | A flame-resistant lab coat.[1] | Prevents contamination of personal clothing.[1] |
| Footwear | Closed-toe shoes.[2] | Protects feet from spills.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] | Minimizes the inhalation of potential vapors or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is necessary to minimize exposure and maintain the compound's stability.[1]
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Prepare and label all necessary glassware and equipment within the fume hood.[1]
-
Have designated and clearly labeled waste containers ready for both liquid and solid chemical waste.[1]
2. Handling:
-
Don all required PPE before handling the chemical.[1]
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
For sensitive applications, consider handling under an inert gas atmosphere (e.g., argon or nitrogen) to minimize air exposure.[1]
-
Avoid creating dust or aerosols.[3]
3. In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[3]
-
In case of eye contact: Flush eyes with water as a precaution.[3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[1] The label must explicitly state that the container holds thiol-containing waste.[1]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.[1]
-
All chemical waste must be disposed of through a licensed contractor, following all institutional and governmental regulations.[1]
Quantitative Data Summary
| Property | Value | Source |
| Water Solubility | 0.4 g/L at 25 °C | [3] |
| Log Pow | 6.519 | [3] |
Below is a logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
